Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
Description
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Properties
Molecular Formula |
C54H57FN10O15 |
|---|---|
Molecular Weight |
1105.1 g/mol |
IUPAC Name |
2-[[(2S)-3-[[2-[[2-[[(2S)-1-[[2-[[1-cyclopropyl-2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C54H57FN10O15/c1-3-54(78)32-16-37-47-30(23-64(37)52(76)31(32)24-79-53(54)77)46-34(12-11-29-26(2)33(55)17-35(62-47)45(29)46)63-51(75)48(28-9-10-28)80-25-60-40(67)20-58-49(73)36(15-27-7-5-4-6-8-27)61-41(68)21-57-39(66)19-59-50(74)38(18-56-22-44(71)72)65-42(69)13-14-43(65)70/h4-8,13-14,16-17,28,34,36,38,48,56,78H,3,9-12,15,18-25H2,1-2H3,(H,57,66)(H,58,73)(H,59,74)(H,60,67)(H,61,68)(H,63,75)(H,71,72)/t34-,36+,38+,48?,54+/m1/s1 |
InChI Key |
HDQCQCHOEYMCDL-PICVNDKRSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N9C(=O)C=CC9=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan: A Key Component of the Antibody-Drug Conjugate SHR-A1811
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan is a highly specialized drug-linker construct integral to the development of next-generation antibody-drug conjugates (ADCs). This molecule serves as the cytotoxic payload and delivery system for the investigational ADC, SHR-A1811, which targets HER2-positive cancers.[1][2][3] The structure consists of three key components: the potent topoisomerase I inhibitor, exatecan; a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG); and a maleimide (Mal) group for conjugation to a monoclonal antibody, connected via a methylcyclopropane-amide moiety.
The design of this drug-linker addresses several challenges in ADC development. The GGFG linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are upregulated in the tumor microenvironment.[1][2] This ensures a targeted release of the cytotoxic payload within cancer cells. The exatecan payload, a derivative of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2][4] Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[4] The inclusion of the cyclopropane moiety is a novel modification intended to enhance the chemical stability and therapeutic efficacy of the conjugate.[5][6]
This technical guide provides a comprehensive overview of the structure, mechanism of action, and available preclinical data for this compound, with a focus on its role in the ADC SHR-A1811.
Core Structure and Components
The chemical entity at the heart of this guide is a complex molecule designed for targeted drug delivery. Its systematic name, this compound, denotes its constituent parts. A closely related structure, MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, has the molecular formula C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol .[6]
The core components are:
-
Exatecan (Payload): A highly potent derivative of camptothecin that acts as a topoisomerase I inhibitor.[1][2] Its mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to single and double-strand DNA breaks, inhibition of DNA replication, and apoptosis.[4]
-
Gly-Gly-Phe-Gly (Linker): A tetrapeptide sequence that is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.
-
Maleimide (Mal): A reactive group that enables the covalent conjugation of the drug-linker to cysteine residues on a monoclonal antibody, such as trastuzumab in the case of SHR-A1811.
-
Amide-methylcyclopropane: A novel chemical moiety that connects the exatecan payload to the peptide linker. This component is designed to enhance the stability and overall performance of the ADC.[5][6]
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The therapeutic effect of an ADC containing this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Caption: Figure 1: Mechanism of Action of an Exatecan-Based ADC
Once administered, the ADC circulates systemically. The monoclonal antibody component directs the ADC to tumor cells that overexpress the target antigen (e.g., HER2).[7] Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosome.[7] Inside the acidic environment of the lysosome, resident proteases, primarily cathepsins, recognize and cleave the GGFG peptide linker.[1][2] This cleavage event liberates the exatecan payload, which can then diffuse into the cytoplasm and subsequently the nucleus. In the nucleus, exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[4] A key feature of exatecan-based ADCs is the potential for a "bystander effect," where the released, membrane-permeable payload can exit the target cell and kill neighboring tumor cells that may not express the target antigen.[1]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of SHR-A1811, the ADC that utilizes the this compound drug-linker.
Table 1: In Vitro Cytotoxicity of SHR-A1811
| Cell Line | HER2 Expression | IC₅₀ (nM) of SHR-A1811 |
| SK-BR-3 | High | 0.28 |
| NCI-N87 | High | N/A |
| JIMT-1 | Moderate | N/A |
| Capan-1 | Low | N/A |
| MDA-MB-468 | Negative | >1000 |
Data extracted from preclinical studies of SHR-A1811. N/A indicates data not available in the reviewed sources.[8]
Table 2: Pharmacokinetic Parameters of SHR-A1811 in Rats (3 mg/kg IV)
| Parameter | SHR-A1811 | Total Antibody |
| Cₘₐₓ (µg/mL) | ~70 | ~70 |
| AUC₀₋t (day*µg/mL) | ~300 | ~350 |
| t₁/₂ (days) | ~6.8 | ~7.5 |
Data derived from graphical representations in preclinical studies of SHR-A1811.[9][10]
Table 3: In Vivo Efficacy of SHR-A1811 in Xenograft Models
| Xenograft Model | HER2 Expression | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| SK-BR-3 | High | 3 | Significant |
| JIMT-1 | Moderate | 3 | Significant |
| Capan-1 | Low | 3 | Significant |
Qualitative "significant" inhibition is noted where specific percentage values were not provided in the source material.[8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of ADCs utilizing the this compound linker.
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is a representative method for assessing the cytotoxic effects of the ADC on cancer cell lines.
Caption: Figure 2: Workflow for In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC (SHR-A1811) in culture medium and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours to allow for ADC internalization, payload release, and induction of cytotoxicity.
-
Cell Viability Measurement: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Synthesis of the Antibody-Drug Conjugate (General Procedure)
This protocol outlines the general steps for conjugating the drug-linker to the antibody.
Caption: Figure 3: General Workflow for ADC Synthesis
-
Antibody Reduction: The monoclonal antibody (e.g., trastuzumab) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free cysteine residues.
-
Drug-Linker Conjugation: The this compound is added to the reduced antibody solution. The maleimide group of the linker reacts with the free sulfhydryl groups of the cysteine residues on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reactants. This is typically achieved using techniques such as size exclusion chromatography (SEC).
-
Characterization: The purified ADC is characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), the amount of aggregation, and purity.
Conclusion
This compound represents a sophisticated and promising drug-linker for the development of novel ADCs. Its incorporation into SHR-A1811 demonstrates a rational design approach to enhance the therapeutic window of potent cytotoxic agents like exatecan. The preclinical data for SHR-A1811 suggest a favorable profile of high potency, target-dependent cytotoxicity, and a manageable safety profile. Further clinical investigation of SHR-A1811 will be crucial in determining the ultimate therapeutic value of this innovative drug-linker technology in the treatment of HER2-expressing cancers. This guide provides a foundational understanding for researchers and developers working on the next generation of targeted cancer therapies.
References
- 1. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 4. adcreview.com [adcreview.com]
- 5. Page loading... [guidechem.com]
- 6. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Gly-Mal-Gly-Gly-Phe-Gly Peptide Linker
For Researchers, Scientists, and Drug Development Professionals
The Gly-Mal-Gly-Gly-Phe-Gly (G-M-GGFG) peptide is a crucial component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker system combines a cysteine-reactive maleimide group with a protease-cleavable tetrapeptide sequence, enabling the stable attachment of a payload to a carrier molecule, such as an antibody, and its subsequent controlled release within the target cell. This guide provides a comprehensive overview of the properties, synthesis, and evaluation of this versatile linker.
Core Properties and Mechanism of Action
The G-M-GGFG linker's functionality is derived from its two key components: the maleimide group and the Gly-Gly-Phe-Gly tetrapeptide.
Maleimide (Mal) Group: The maleimide moiety serves as the attachment point to the carrier protein. It reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This conjugation is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5).[1] While generally stable, the resulting succinimide ring can undergo hydrolysis, which can further stabilize the linkage by preventing the reverse retro-Michael reaction.[2][3][4] This retro-Michael reaction, or thiol exchange with other molecules like glutathione, can lead to premature drug release and is a critical consideration in linker design.[2][3][4][5]
Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence is designed to be stable in the bloodstream but susceptible to cleavage by specific proteases found within the lysosomes of cells.[6] The GGFG linker is particularly responsive to cathepsin L, and to a lesser extent, cathepsin B, which are overexpressed in many tumor cells.[6] This enzymatic cleavage at the Phe-Gly bond is the primary mechanism for payload release once the ADC has been internalized by the target cell.[7] The GGFG linker offers greater stability in the bloodstream compared to acid-cleavable or glutathione-sensitive linkers, minimizing off-target toxicity.[6]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference(s) |
| Maleimide-Thiol Adduct Stability | |||
| Half-life of N-ethylmaleimide-4-mercaptophenylacetic acid conjugate (retro-reaction) | 19 ± 2 hours | 10 mM Glutathione, pH 7.4, 37°C | [5] |
| Half-life of N-ethylmaleimide-4-mercaptophenylacetic acid conjugate (ring-opening hydrolysis) | 211 ± 15 hours | pH 7.4, 37°C | [5] |
| Half-life of ring-opened N-substituted succinimide thioethers | > 2 years | pH 7.4, 37°C, in the presence of 5 mM GSSG | [2][3][4] |
| GGFG Peptide Cleavage | |||
| Cathepsin L kcat/Km for Z-Phe-Arg-AMC | 1.5 s⁻¹ / 0.77 µM | pH 5.5 | [8] |
| Cathepsin B kcat/Km for Z-Phe-Arg-AMC | - | pH 7.2 | [9] |
| Cathepsin B kcat/Km for Z-Arg-Arg-AMC | - | pH 4.6 and 7.2 | [9] |
Note: The provided kcat/Km values are for the fluorogenic substrate Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, not directly for the GGFG sequence. These values are included to provide a general understanding of cathepsin activity. The actual cleavage kinetics of the GGFG sequence by cathepsins B and L would need to be determined empirically.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of the G-M-GGFG linker.
Synthesis of Maleimide-Functionalized GGFG Peptide
The synthesis of a maleimide-functionalized GGFG peptide can be achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of a maleimide derivative.
1. Solid-Phase Peptide Synthesis (SPPS) of GGFG:
-
Resin: Rink amide resin is a suitable choice for generating a C-terminally amidated peptide.
-
Amino Acids: Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH) are used.
-
Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are employed for peptide bond formation.
-
Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
2. Maleimide Functionalization:
-
Method 1: N-terminal Maleimide Coupling: A maleimide derivative with a carboxylic acid functionality, such as 3-maleimidopropionic acid, can be coupled to the N-terminus of the resin-bound GGFG peptide using standard peptide coupling conditions before the final cleavage step.
-
Method 2: Post-synthesis Modification: The purified GGFG peptide with a free N-terminus can be reacted in solution with an N-hydroxysuccinimide (NHS) ester of a maleimide derivative, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).
Purification: The final maleimide-GGFG product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to a Carrier Protein (e.g., Antibody)
This protocol outlines the conjugation of the maleimide-GGFG-payload to a cysteine residue on an antibody.
1. Antibody Preparation:
-
If the antibody does not have a free cysteine, interchain disulfide bonds can be partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
The reduced antibody should be immediately used in the conjugation reaction or stored under inert conditions to prevent re-oxidation.
2. Conjugation Reaction:
-
The reduced antibody is buffer-exchanged into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5).
-
The maleimide-GGFG-payload, dissolved in a compatible organic solvent like DMSO, is added to the antibody solution. A slight molar excess of the linker-payload is typically used.
-
The reaction is incubated at room temperature or 4°C for a specified time (e.g., 1-4 hours).
3. Purification of the ADC:
-
The resulting ADC is purified from unreacted linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, monitoring for premature payload release.
1. Incubation:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[1][10]
2. Sample Processing:
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC can be captured from the plasma using affinity chromatography (e.g., Protein A/G beads).[6]
-
To quantify the released payload, the plasma proteins are precipitated (e.g., with acetonitrile or methanol), and the supernatant is collected.[6][11]
3. Analysis:
-
The amount of intact ADC and different DAR species can be analyzed by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
The concentration of the released payload in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11]
Cathepsin Cleavage Assay
This assay confirms the enzymatic cleavage of the GGFG linker by cathepsins.
1. FRET-based Assay:
-
A fluorogenic GGFG peptide substrate can be synthesized, flanked by a fluorescent donor and a quencher molecule (FRET pair).
-
The substrate is incubated with the purified cathepsin B or L in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT for enzyme activation).[8][12]
-
Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence that can be monitored over time using a fluorescence plate reader.[12][13]
-
Kinetic parameters (kcat and Km) can be determined by measuring the initial reaction rates at various substrate concentrations.[8]
2. LC-MS-based Assay:
-
The ADC is incubated with the cathepsin enzyme.
-
At different time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the cleavage products (the payload released from the linker).[6][11]
Visualizations
Conjugation of Maleimide-GGFG-Payload to an Antibody
Caption: Covalent attachment of the linker-payload to the antibody.
Mechanism of Intracellular Payload Release
Caption: Pathway of ADC from circulation to intracellular payload release.
Experimental Workflow for Linker Evaluation
Caption: A typical workflow for the synthesis and evaluation of an ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prolynxinc.com [prolynxinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 7. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment [mdpi.com]
- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anaspec.com [anaspec.com]
Exatecan as a Topoisomerase I Inhibitor Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent, water-soluble derivative of camptothecin, has emerged as a critical payload for a new generation of antibody-drug conjugates (ADCs). Its mechanism of action, centered on the inhibition of topoisomerase I, leads to catastrophic DNA damage in cancer cells. This technical guide provides an in-depth exploration of exatecan, its mechanism, and its application as an ADC payload. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to support researchers and drug development professionals in this rapidly advancing field.
Introduction to Exatecan
Exatecan (DX-8951f) is a synthetic, hexacyclic camptothecin analogue. Unlike its predecessors, such as irinotecan and topotecan, exatecan does not require metabolic activation, potentially reducing inter-patient variability in clinical responses[1][2]. It is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription[1]. While the development of standalone exatecan was halted due to a narrow therapeutic window, its high potency and unique chemical properties have made it a highly sought-after payload for targeted delivery via ADCs[3]. The most prominent derivative of exatecan used in ADCs is deruxtecan (DXd)[4][5][].
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top1) alleviates DNA supercoiling by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc), while the unbroken strand passes through the gap. Following DNA relaxation, Top1 re-ligates the cleaved strand.
Exatecan exerts its cytotoxic effect by binding to and stabilizing the Top1cc[1]. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these complexes. When the replication fork encounters a stabilized Top1cc, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis[1][7]. Modeling studies suggest that exatecan forms additional hydrogen bonds with the Top1-DNA interface compared to other camptothecins, contributing to its enhanced potency in trapping the cleavage complex[8].
Caption: Topoisomerase I inhibition by exatecan.
Exatecan as an Antibody-Drug Conjugate (ADC) Payload
The high potency of exatecan makes it an ideal payload for ADCs. In this therapeutic modality, a monoclonal antibody (mAb) specific for a tumor-associated antigen is chemically linked to a cytotoxic payload, like an exatecan derivative, via a linker. This approach allows for the targeted delivery of the payload to cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.
A key feature of exatecan-based ADCs is the "bystander effect." Once the ADC is internalized by the target cancer cell and the payload is released, the membrane-permeable exatecan derivative can diffuse into neighboring, antigen-negative cancer cells, inducing their death[9][10][11]. This is particularly important in tumors with heterogeneous antigen expression.
Key Exatecan-Based ADCs in Clinical Development
Several exatecan-based ADCs, primarily utilizing the deruxtecan (DXd) payload, are in various stages of clinical development and have shown significant promise.
| ADC Name | Target Antigen | Developer(s) | Key Indications |
| Trastuzumab deruxtecan (T-DXd, DS-8201a, Enhertu®) | HER2 | Daiichi Sankyo & AstraZeneca | HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant NSCLC, HER2-expressing solid tumors |
| Patritumab deruxtecan (HER3-DXd) | HER3 | Daiichi Sankyo & Merck | EGFR-mutated non-small cell lung cancer (NSCLC) |
| Raludotatug deruxtecan (R-DXd) | CDH6 | Daiichi Sankyo & Merck | Ovarian cancer |
Quantitative Efficacy Data of Exatecan and its ADCs
The following tables summarize key quantitative data for exatecan and prominent exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity
| Compound/ADC | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Exatecan (DX-8951) | Pancreatic cancer cells | 1.906 µM (Topoisomerase I inhibition) | [12] |
| Various cancer cell lines | GI50: 0.877-2.92 ng/mL | [13] | |
| Deruxtecan (DXd) | KPL-4, NCI-N87, SK-BR-3, MDA-MB-468 | 1.43-4.07 nM | [5] |
| Trastuzumab deruxtecan (T-DXd) | KPL-4, NCI-N87, SK-BR-3 | 6.7-26.8 ng/mL | [5] |
Table 2: Clinical Efficacy of Exatecan-Based ADCs
| ADC Name | Trial Name | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Trastuzumab deruxtecan | DESTINY-PanTumor02 | HER2-expressing solid tumors | 37.1% | 6.9 months | 13.4 months | [14] |
| DESTINY-Lung02 | HER2-mutant NSCLC (5.4 mg/kg dose) | 49.0% | 9.9 months | 19.5 months | [15] | |
| DESTINY-Breast05 | High-risk HER2-positive early breast cancer | N/A (primary endpoint: invasive disease-free survival) | N/A | Favorable trend vs T-DM1 | [16] | |
| Patritumab deruxtecan | HERTHENA-Lung01 | EGFR-mutated NSCLC | 29.8% | 5.5 months | 11.9 months | [2][17][18] |
| HERTHENA-Lung02 | EGFR-mutated NSCLC | 35.2% | 5.8 months | 16.0 months | [19][20] | |
| Raludotatug deruxtecan | REJOICE-Ovarian01 | Platinum-resistant ovarian cancer | 50.5% | N/A | N/A | [21][22][23] |
| Phase 1 (subgroup) | Platinum-resistant advanced ovarian cancer | 46% | 7.9 months | N/A | [24] | |
| Phase 1 (subgroup) | Platinum-sensitive ovarian cancer | 72.2% | 8.1 months | N/A | [25] |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of exatecan and its ADC derivatives.
Topoisomerase I Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1cc.
Principle: A radiolabeled DNA substrate is incubated with Topoisomerase I in the presence and absence of the test compound. If the compound stabilizes the cleavage complex, the enzyme will be trapped on the DNA, and upon denaturation, a cleaved DNA fragment of a specific size will be generated. The amount of cleaved fragment is proportional to the inhibitory activity of the compound.
Methodology:
-
DNA Substrate Preparation: A DNA fragment (e.g., a 117 bp oligonucleotide) is 3'-end labeled with a radioactive isotope (e.g., ³²P) using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The reaction mixture typically contains the radiolabeled DNA substrate, recombinant human Topoisomerase I, and the test compound (exatecan) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the Top1cc.
-
Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the Topoisomerase I.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen. The amount of cleaved and uncleaved DNA is quantified using a phosphorimager and appropriate software. The intensity of the cleaved DNA band reflects the extent of Top1cc stabilization[26][27].
In Vitro ADC Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an ADC on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced is indicative of a reduction in cell viability.
Methodology:
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight[28].
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Untreated cells serve as a control.
-
Incubation: The plates are incubated for a period that allows for the ADC to exert its effect (e.g., 72-144 hours)[29].
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 1-4 hours) at 37°C to allow for formazan crystal formation[29].
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals[29].
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader[29].
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve[28][30][31].
In Vivo ADC Efficacy in Mouse Xenograft Models
This experiment evaluates the anti-tumor activity of an ADC in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time. A reduction in tumor growth compared to control groups indicates the efficacy of the ADC.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human cancer cells expressing the target antigen are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once the tumors reach a specified average volume, the mice are randomized into treatment groups. The ADC is typically administered intravenously at various dose levels. Control groups may include vehicle, the unconjugated antibody, or a non-targeting ADC.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised and weighed.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control groups[32][33][34][35][36].
Caption: ADC development and evaluation workflow.
Synthesis of Exatecan and Deruxtecan for ADCs
The synthesis of exatecan and its derivatives for ADC conjugation is a multi-step process. A general overview of the synthesis of deruxtecan involves the late-stage coupling of exatecan with an advanced linker intermediate[37].
The synthesis of the exatecan core structure can be achieved through a PPTS-mediated Friedlaender-type reaction between a ketone-containing intermediate and an aniline-containing intermediate[37]. This is followed by several steps to introduce the necessary functional groups for linker attachment.
The linker, often a maleimide-containing peptide such as Gly-Gly-Phe-Gly (GGFG), is synthesized separately. The final steps involve the coupling of the exatecan payload to the linker, followed by purification. The resulting payload-linker construct is then conjugated to the antibody, typically through the reaction of the maleimide group on the linker with reduced cysteine residues on the antibody[37][38][39][40][41].
Pharmacokinetics of Exatecan-Based ADCs
The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. The PK of exatecan-based ADCs is influenced by the antibody, the linker, and the payload. Generally, the ADC is designed to be stable in circulation to minimize premature release of the payload and off-target toxicity. The inclusion of hydrophilic linkers or modifications to the payload can improve the PK profile of highly conjugated ADCs, which can otherwise be prone to rapid clearance[9][10][11][42]. The terminal elimination half-life of exatecan itself is approximately 8 hours[5].
Mechanisms of Resistance to Exatecan-Based ADCs
As with any cancer therapy, resistance to exatecan-based ADCs can develop. Potential mechanisms of resistance include:
-
Downregulation or mutation of the target antigen: This prevents the ADC from binding to the cancer cells.
-
Impaired ADC internalization or trafficking: Changes in the cellular machinery responsible for endocytosis and lysosomal degradation can reduce the amount of payload released inside the cell.
-
Upregulation of drug efflux pumps: Transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) can actively pump the payload out of the cancer cell, reducing its intracellular concentration. However, exatecan has been reported to be a poor substrate for some of these pumps compared to other camptothecins[3].
-
Alterations in the DNA damage response pathway: Upregulation of DNA repair mechanisms can counteract the effects of the DNA damage induced by exatecan.
-
Mutations in Topoisomerase I: While less common, mutations in the TOP1 gene can alter the drug-binding site, reducing the efficacy of exatecan.
Conclusion
Exatecan and its derivatives have proven to be highly effective payloads for a new wave of ADCs that are transforming the treatment landscape for various cancers. Their potent mechanism of action, coupled with the targeted delivery afforded by the ADC platform, has led to significant clinical successes. A thorough understanding of the chemistry, biology, and pharmacology of exatecan-based ADCs, as outlined in this guide, is essential for the continued development and optimization of this promising class of therapeutics. Future research will likely focus on novel linker-payload technologies to further enhance the therapeutic window, explore new tumor targets, and overcome mechanisms of resistance.
References
- 1. youtube.com [youtube.com]
- 2. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 3. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ovid.com [ovid.com]
- 16. HER2-Positive Early Breast Cancer: Trastuzumab Deruxtecan Moves Into Earlier Clinical Settings - The ASCO Post [ascopost.com]
- 17. ascopubs.org [ascopubs.org]
- 18. esmo.org [esmo.org]
- 19. onclive.com [onclive.com]
- 20. merck.com [merck.com]
- 21. drugs.com [drugs.com]
- 22. merck.com [merck.com]
- 23. 1stoncology.com [1stoncology.com]
- 24. Raludotatug Deruxtecan Continues to Demonstrate Promising Clinical Activity in Patients with Advanced Ovarian Cancer in Early Trial- Daiichi Sankyo US [daiichisankyo.us]
- 25. onclive.com [onclive.com]
- 26. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 33. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 36. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 37. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 38. medchemexpress.com [medchemexpress.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
The Role of Methylcyclopropane in Linker Stability: A Technical Guide for Drug Development Professionals
Executive Summary
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cancer cell. This technical guide provides an in-depth analysis of the role of the methylcyclopropane moiety in enhancing linker stability. While specific quantitative data for methylcyclopropane-containing linkers are not extensively available in the public domain, this guide draws upon analogous structures, such as cyclopropyl-disulfide linkers, to elucidate the principles of their function. We present a comprehensive overview of the theoretical advantages of incorporating small cycloalkane rings into linker design, detailed experimental protocols for assessing linker stability, and visual representations of the relevant biological and experimental workflows.
Introduction: The Critical Role of Linker Stability in ADCs
The therapeutic index of an ADC is profoundly influenced by the stability of its linker. Premature cleavage of the linker in the bloodstream leads to the systemic release of the potent cytotoxic payload, which can cause severe toxicity to healthy tissues and diminish the concentration of the ADC reaching the tumor. Conversely, a linker that is too stable may not efficiently release the payload upon internalization into the target cell, thereby reducing the ADC's potency.[1] Therefore, the design of linkers that strike a precise balance between systemic stability and conditional lability is a cornerstone of modern ADC development.
Linkers are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, reducing conditions, or specific enzymes like cathepsins.[2][3] The incorporation of novel chemical motifs into these linker systems is a key strategy for optimizing their performance.
The Methylcyclopropane Moiety: A Strategy for Enhanced Stability
The use of small, strained ring systems like cyclopropane in linker design is an emerging strategy to enhance stability. The rigid, three-membered ring of cyclopropane can impart specific conformational constraints and steric hindrance that influence the linker's susceptibility to cleavage.
While public data on the stability of ADCs containing a methylcyclopropane self-immolative linker, such as the reported Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan conjugate, is limited, we can infer its potential advantages from studies on structurally related linkers.[4][5] For instance, research comparing cyclopropyl- and cyclobutyl-disulfide linkers in pyrrolobenzodiazepine (PBD)-dimer ADCs has shown that both provide similar, high stability in circulation. This suggests that small cycloalkane rings can effectively shield the cleavable bond from nonspecific enzymatic or chemical degradation in the plasma.
The primary mechanism by which a methylcyclopropane group is thought to enhance stability within a self-immolative linker system is through steric hindrance. By being positioned near the cleavage site, the cyclopropyl group can physically obstruct the approach of enzymes or other molecules that would otherwise lead to premature linker scission.
Quantitative Data on Linker Stability
As specific quantitative stability data for methylcyclopropane-containing linkers are not publicly available, the following table presents comparative in vivo stability data for ADCs with cyclopropyl- and cyclobutyl-disulfide linkers in mice. This data serves as a valuable surrogate to illustrate the high stability that can be achieved with small cycloalkane-containing linkers.
Table 1: In Vivo Stability of Cycloalkane-Disulfide-PBD-Dimer ADCs in Mice
| Time Point | ADC with Cyclopropyl Linker (Average DAR) | ADC with Cyclobutyl Linker (Average DAR) |
| 1 hour | 3.8 | 3.9 |
| 24 hours | 3.6 | 3.7 |
| 96 hours | 3.2 | 3.3 |
| 168 hours | 2.8 | 2.9 |
DAR (Drug-to-Antibody Ratio) is a measure of the average number of drug molecules conjugated to an antibody. A decrease in DAR over time in plasma indicates payload deconjugation. Data adapted from studies on anti-CD22 disulfide-linked PBD-dimer conjugates.
Experimental Protocols
Synthesis of a Peptide-Based Linker-Payload Conjugate (Representative Protocol)
While the specific synthesis protocol for this compound is proprietary, the following is a representative multi-step protocol for the synthesis of a peptide-based linker-payload, which can be adapted for the inclusion of a methylcyclopropane moiety.
-
Peptide Synthesis:
-
The peptide fragment (e.g., Gly-Gly-Phe-Gly) is assembled on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Each amino acid is sequentially coupled to the growing peptide chain.
-
After the final amino acid is added, the N-terminal Fmoc group is removed.
-
-
Introduction of the Self-Immolative Spacer and Methylcyclopropane Moiety:
-
A para-aminobenzyl alcohol (PABC) self-immolative spacer, which has been functionalized with a methylcyclopropane group, is activated and coupled to the N-terminus of the peptide.
-
This step would likely involve standard amide bond formation using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
Payload Conjugation:
-
The cytotoxic payload (e.g., Exatecan) is conjugated to the hydroxyl group of the PABC spacer, typically forming a carbamate linkage. This is often achieved by first activating the PABC-hydroxyl group to form a carbonate, which then reacts with an amine group on the payload.
-
-
Addition of the Antibody-Reactive Group:
-
A maleimide group, for reaction with antibody cysteine residues, is introduced. This is typically done by reacting the N-terminus of the peptide with a maleimide-containing reagent, such as maleimidocaproic acid.
-
-
Cleavage and Purification:
-
The completed linker-payload is cleaved from the solid-phase resin using a cleavage cocktail (e.g., trifluoroacetic acid).
-
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
-
Preparation of Plasma:
-
Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin, EDTA).
-
If necessary, deplete the plasma of highly abundant proteins like albumin or IgG to improve the detection of low-level catabolites.
-
-
Incubation:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C in a controlled environment.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Immediately quench the reaction by freezing the samples at -80°C.
-
-
Sample Analysis:
-
The stability of the ADC can be assessed by quantifying the average DAR over time.
-
Immuno-capture: Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC and any antibody-related species from the plasma.
-
LC-MS Analysis: Analyze the captured material using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).
-
The amount of released payload in the plasma supernatant can also be quantified by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Determine the half-life (t½) of the ADC in plasma by fitting the decay of the conjugated drug concentration to a first-order kinetic model.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: ADC Internalization and Payload Release
The following diagram illustrates the general pathway of a cleavable-linker ADC from binding to a cancer cell surface receptor to the intracellular release of its cytotoxic payload.
Experimental Workflow: Preclinical Evaluation of ADC Linker Stability
This diagram outlines a typical workflow for the preclinical assessment of a novel ADC linker's stability and efficacy.
Conclusion
The strategic incorporation of a methylcyclopropane moiety into an ADC linker represents a promising approach to enhancing systemic stability, a critical attribute for developing safer and more effective targeted cancer therapies. While direct, quantitative comparisons with other linkers are not yet widely published, the available data on analogous cyclopropyl-containing linkers suggest that these small, rigid structures can effectively shield the cleavable bond, leading to improved in vivo stability. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of novel linkers, including those containing methylcyclopropane. As the field of ADC development continues to evolve, further research into the precise impact of such modifications will be invaluable for the rational design of the next generation of antibody-drug conjugates.
References
- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022236136A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Data for Gly-Mal-Gly-Gly-Phe-Gly Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Antibody-Drug Conjugates (ADCs) that utilize a Gly-Mal-Gly-Gly-Phe-Gly (GMGGFG) based linker system. This tetrapeptide linker is a key component in the design of modern ADCs, offering a balance of stability in circulation and efficient cleavage within the tumor microenvironment. The data presented here is primarily derived from preclinical studies of trastuzumab deruxtecan (DS-8201a or T-DXd), a prominent ADC employing this linker technology.
Mechanism of Action
The Gly-Mal-Gly-Gly-Phe-Gly linker is a protease-cleavable linker designed for selective release of the cytotoxic payload within the lysosomal compartment of cancer cells. The maleimide group (Mal) allows for covalent attachment to the antibody, typically at cysteine residues. The tetrapeptide sequence, Gly-Gly-Phe-Gly, is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B and L, which are often upregulated in tumor cells.[1][2]
Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis.[3][4] Trafficking to the lysosome exposes the linker to a high concentration of proteases, leading to the enzymatic cleavage of the peptide bond. This releases the payload, a potent topoisomerase I inhibitor known as DXd (an exatecan derivative).[3][5] DXd then intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]
A key feature of ADCs with this linker and payload combination is the "bystander effect." The released DXd is membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen.[3][7][8]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Figure 1: Mechanism of Action of a GMGGFG-based ADC.
Quantitative Preclinical Data
The following tables summarize the quantitative preclinical data for trastuzumab deruxtecan (DS-8201a), an ADC composed of an anti-HER2 antibody, a GMGGFG-based linker, and the topoisomerase I inhibitor payload DXd.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (DS-8201a)
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric | High (3+) | Not explicitly stated, but showed tumor regression at >1 mg/kg in vivo | [9] |
| JIMT-1 | Breast | Moderate (2+) | Not explicitly stated, but showed tumor growth inhibition | [10] |
| Capan-1 | Pancreatic | Moderate (2+) | Not explicitly stated, but showed tumor growth inhibition | [10] |
| Uterine Serous Carcinoma (Primary) | Uterine | High (3+) | Significantly more potent than control | [11] |
| Ovarian Carcinosarcoma (Primary) | Ovarian | High (3+) | Significantly more potent than control | [12] |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (DS-8201a) in Xenograft Models
| Animal Model | Cell Line | Treatment and Dose | Tumor Growth Inhibition (TGI) / Tumor Regression | Reference |
| Mouse | NCI-N87 (Gastric Cancer) | Single dose, 10 mg/kg | T/C = -6.1% (Tumor Regression) | [10] |
| Mouse | JIMT-1 (Breast Cancer) | Single dose, 10 mg/kg | T/C = -35.7% (Tumor Regression) | [10] |
| Mouse | Capan-1 (Pancreatic Cancer) | Single dose, 10 mg/kg | T/C = -42.35% (Tumor Regression) | [10] |
| Mouse | Uterine Serous Carcinoma PDX | Single injection | Remarkable inhibition of tumor growth | [12] |
| Mouse | Ovarian Carcinosarcoma PDX | Single injection | Remarkable inhibition of tumor growth | [12] |
| Mouse | HCT116-HER2 high/mock mix | 3 mg/kg, once every 3 weeks | Significant tumor volume reduction | [13] |
Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (DS-8201a) and Released Payload (DXd)
| Species | Parameter | ADC (DS-8201a) | Released Payload (DXd) | Reference |
| HER2-positive tumor-bearing mice | t1/2 | Similar to total antibody | 1.35 h | [14] |
| HER2-positive tumor-bearing mice | Clearance | Similar to total antibody | Rapid clearance | [14] |
| Cynomolgus Monkey | Plasma Stability | Linker is stable in plasma | Low systemic exposure | [14] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of ADCs with a Gly-Mal-Gly-Gly-Phe-Gly linker.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
General Procedure:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
General Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at various doses and schedules.
-
Endpoint Measurement: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) or tumor-to-control (T/C) ratio is calculated.
Pharmacokinetic Analysis
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload.
General Procedure:
-
Animal Model: Mice or non-human primates (e.g., cynomolgus monkeys) are used.
-
ADC Administration: A single intravenous dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of the total antibody, conjugated ADC, and the released payload are quantified using methods such as ELISA and LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.
Cathepsin B-Mediated Linker Cleavage Assay
Objective: To confirm the enzymatic cleavage of the peptide linker by cathepsin B.
General Procedure:
-
Reaction Setup: The ADC is incubated with purified human cathepsin B in a suitable buffer at 37°C.
-
Time-Course Analysis: Aliquots are taken at different time points.
-
Analysis: The release of the payload is quantified by methods such as HPLC or LC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates a typical preclinical experimental workflow for evaluating a GMGGFG-based ADC.
Caption: Figure 2: Preclinical Experimental Workflow for a GMGGFG-based ADC.
Topoisomerase I Inhibition Signaling Pathway
The diagram below outlines the signaling cascade initiated by the topoisomerase I inhibitor payload (DXd).
Caption: Figure 3: Signaling Pathway of Topoisomerase I Inhibition by DXd.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Bystander Effect of Exatecan ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), particularly those utilizing highly potent payloads like exatecan and its derivatives. This phenomenon, where the cytotoxic payload kills not only the antigen-expressing target cell but also adjacent antigen-negative tumor cells, is pivotal for overcoming tumor heterogeneity and enhancing therapeutic efficacy. This guide provides an in-depth examination of the in vivo bystander effect of exatecan-based ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Concepts of the Exatecan ADC Bystander Effect
Exatecan and its derivatives, such as DXd, are potent topoisomerase I inhibitors. When conjugated to a monoclonal antibody via a cleavable linker, they are delivered specifically to tumor cells expressing the target antigen. The bystander effect of exatecan ADCs is contingent on a sequence of events:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically into the lysosome.
-
Payload Cleavage: Within the lysosome, the linker is cleaved by enzymes, releasing the exatecan payload.[1][]
-
Payload Diffusion: The released exatecan, being membrane-permeable, can diffuse out of the target cell and into the tumor microenvironment.[3][4][5][6]
-
Bystander Cell Killing: The diffused exatecan can then enter neighboring tumor cells, regardless of their antigen expression status, and induce DNA damage and apoptosis.[4][7][8]
The physicochemical properties of the exatecan payload, particularly its hydrophobicity and membrane permeability, are crucial for a robust bystander effect.[3][6] This allows the ADC to exert its cytotoxic activity beyond the initially targeted cells, addressing the challenge of heterogeneous antigen expression within a tumor.[7][9][10]
Quantitative Analysis of Exatecan ADC Bystander Effect
The following tables summarize key quantitative data from various studies investigating the in vivo bystander effect of exatecan ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| T-Exatecan | HCC1954 (HER2+) | 1.0 | [11] |
| T-DXd | HCC1954 (HER2+) | 1.4 | [11] |
| V66-exatecan | MDA-MB-231 (TNBC) | Low nM | [12] |
| V66-exatecan | BRCA1/2-deficient models | Up to 17-fold lower than proficient | [12] |
Table 2: In Vivo Tumor Growth Inhibition by Exatecan ADCs in Mixed Cell Models
| ADC | Xenograft Model (Cell Mix) | Outcome | Reference |
| DS-8201a (T-DXd) | NCI-N87 (HER2+) and MDA-MB-468-Luc (HER2-) | Complete eradication of HER2-negative cells, potent tumor growth inhibition | [5][13] |
| T-DXd | NCI-N87 (HER2+) and U87MG-Luc (HER2-) | Marked reduction in luciferase signal from HER2-negative cells | [5] |
| OBI-992 | TROP2-positive and TROP2-negative mixed tumor model | Substantial bystander killing effect | [3] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate the in vivo bystander effect of exatecan ADCs.
In Vivo Mixed-Tumor Xenograft Model
This model is the gold standard for assessing the in vivo bystander effect.
-
Cell Lines:
-
Antigen-positive cell line (e.g., NCI-N87 for HER2).
-
Antigen-negative cell line engineered to express a reporter gene like luciferase (e.g., MDA-MB-468-Luc or U87MG-Luc).
-
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
-
Procedure:
-
Co-inoculate a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into the mice. The ratio of the cells can be varied to model different degrees of tumor heterogeneity.
-
Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
Administer the exatecan ADC, a control ADC, and vehicle control intravenously.
-
Monitor tumor volume using calipers.
-
Quantify the population of antigen-negative cells by measuring the luciferase signal using an in vivo imaging system (IVIS). A reduction in the luciferase signal in the ADC-treated group compared to controls indicates a bystander effect.[5][13]
-
At the end of the study, tumors can be excised for immunohistochemical analysis to visualize the distribution of antigen-positive and -negative cells.
-
3D Tumor Spheroid Model with Pharmacodynamic Markers
This in vitro model provides insights into the spatial extent of the bystander effect.
-
Cell Lines: Transfected cell lines (e.g., HEK-293) expressing the target antigen.
-
Procedure:
-
Generate 3D tumor spheroids from the antigen-positive cells.
-
Treat the spheroids with the exatecan ADC.
-
At various time points, fix, permeabilize, and stain the spheroids for a pharmacodynamic marker of DNA damage, such as γH2A.X.[7]
-
Use confocal microscopy to visualize the penetration of the ADC (if fluorescently labeled) and the spatial distribution of the γH2A.X signal. The presence of the DNA damage marker in the inner layers of the spheroid, beyond the reach of direct ADC targeting, indicates a bystander effect.[7][9]
-
Co-culture Bystander Assay
This is a simpler in vitro method to screen for bystander activity.
-
Cell Lines:
-
Antigen-positive cell line (e.g., SKBR3 for HER2).
-
Antigen-negative cell line with a distinct marker (e.g., MCF7-GFP).
-
-
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in various ratios.
-
Treat the co-culture with the exatecan ADC.
-
After a set incubation period (e.g., 72 hours), assess the viability of the antigen-negative cell population using flow cytometry or high-content imaging to quantify the GFP-positive cells. A reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC demonstrates a bystander effect.[10]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the bystander effect.
Signaling Pathway of Exatecan ADC-Induced Bystander Killing
Caption: Mechanism of Exatecan ADC-induced bystander killing.
Experimental Workflow for In Vivo Bystander Effect Assessment
Caption: Workflow for the in vivo mixed-tumor xenograft model.
Conclusion
The in vivo bystander effect is a defining feature of exatecan-based ADCs, contributing significantly to their potent anti-tumor activity. By leveraging a membrane-permeable payload, these ADCs can overcome the limitations imposed by heterogeneous antigen expression in solid tumors. The experimental models and quantitative data presented in this guide provide a framework for the continued research and development of next-generation ADCs with optimized bystander killing capabilities. Understanding and effectively harnessing this phenomenon will be crucial in expanding the clinical utility of ADCs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic modeling suggests stroma-targeting antibody-drug conjugates as an alternative to cancer-targeting in cases of heterogeneous target exspression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. agilent.com [agilent.com]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of the Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan drug-linker for the development of antibody-drug conjugates (ADCs). This document details the probable synthetic methodologies, presents available data on related compounds, and illustrates the key chemical structures and processes involved.
Introduction
Antibody-drug conjugates are a transformative class of oncology therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The design of the linker connecting the antibody and the payload is critical to the efficacy and safety of an ADC. The this compound drug-linker represents a sophisticated approach to this molecular architecture, incorporating a cleavable peptide sequence, a stable conjugation moiety, and a potent topoisomerase I inhibitor, exatecan.
The key components of this drug-linker are:
-
Exatecan: A highly potent derivative of camptothecin that inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells.
-
Gly-Gly-Phe-Gly Peptide Linker: A tetrapeptide sequence designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the exatecan payload within cancer cells.
-
Amide-methylcyclopropane Moiety: This component serves as a stable linkage between the peptide and the exatecan payload.
-
Maleimide (Mal) Group: A reactive functional group that enables covalent conjugation to the thiol groups of cysteine residues on a monoclonal antibody, forming a stable thioether bond.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not publicly available, the following table summarizes typical data for similar exatecan-based ADCs with peptide linkers, providing a benchmark for expected outcomes.
| Parameter | Typical Value | Reference Compound |
| Drug-Linker Synthesis | ||
| Peptide Synthesis Yield | 70-90% | GGFG-based linkers |
| Drug-Linker Purity (HPLC) | >95% | Exatecan-peptide conjugates |
| ADC Conjugation | ||
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 or ~8 | Trastuzumab-Exatecan ADCs |
| Conjugation Efficiency | 85-95% | Thiol-maleimide conjugation |
| Monomer Purity (SEC) | >98% | IgG-based ADCs |
| In Vitro Potency | ||
| IC50 (HER2+ cell lines) | 0.1 - 10 nM | Trastuzumab-Exatecan ADCs |
| IC50 (HER2- cell lines) | >1000 nM | Trastuzumab-Exatecan ADCs |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar peptide-linked exatecan ADCs.
Synthesis of the Maleimide-Functionalized Peptide (Mal-GGFG-OH)
-
Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide Gly-Gly-Phe-Gly is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling Reactions: Each Fmoc-protected amino acid is sequentially coupled using a carbodiimide activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent (e.g., DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF.
-
Maleimide Functionalization: Following the assembly of the tetrapeptide, the N-terminal Fmoc group is removed, and the free amine is reacted with a maleimide-containing carboxylic acid, such as 6-maleimidohexanoic acid, using standard peptide coupling conditions.
-
Cleavage and Deprotection: The fully assembled maleimide-functionalized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to yield the pure Mal-GGFG-OH linker.
Synthesis of the Amide-methylcyclopropane-Exatecan Payload
The synthesis of this specific payload derivative is not detailed in the public domain. However, a plausible route involves the modification of exatecan at a suitable position, such as the primary amino group, to introduce the methylcyclopropane moiety with a reactive handle for peptide coupling. This would likely involve a multi-step synthesis to first prepare the functionalized methylcyclopropane and then couple it to exatecan.
Conjugation of the Peptide Linker to the Exatecan Payload
-
Activation: The carboxylic acid of the Mal-GGFG-OH linker is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Coupling: The activated linker is then reacted with the amino group of the amide-methylcyclopropane-Exatecan derivative in an aprotic solvent.
-
Purification: The resulting drug-linker conjugate is purified by RP-HPLC to yield the final this compound.
Synthesis of the Antibody-Drug Conjugate
-
Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by treating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) under controlled conditions to achieve the desired number of free thiols per antibody.
-
Conjugation Reaction: The purified drug-linker is added to the reduced antibody solution. The maleimide group of the linker reacts specifically with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7.0-7.5) and temperature.
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Visualizations
Chemical Structure of the Drug-Linker Payload
Caption: Structure of the Gly-Mal-GGFG-amide-methylcyclopropane-Exatecan drug-linker.
ADC Synthesis Workflow
Caption: Overall workflow for the synthesis of the exatecan ADC.
ADC Mechanism of Action
Caption: Cellular mechanism of action for an exatecan-based ADC.
An In-depth Technical Guide to the Gly-Mal-Gly-Gly-Phe-Gly Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
The Gly-Mal-Gly-Gly-Phe-Gly linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient cleavage within target cells. This guide provides a comprehensive overview of its core attributes, including its mechanism of action, synthesis, and evaluation, supported by quantitative data and detailed experimental protocols.
Core Concepts
The Gly-Mal-Gly-Gly-Phe-Gly linker is a tetrapeptide-based cleavable linker system. It is designed to connect a cytotoxic payload to a monoclonal antibody (mAb) for targeted delivery to cancer cells. The linker's name describes its key components:
-
Gly-Mal: This refers to a glycine amino acid linked to a maleimide group. The maleimide functionality allows for covalent conjugation to the thiol groups of cysteine residues on the antibody.
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence serves as the cleavage site for lysosomal proteases.
ADCs utilizing this linker, such as Enhertu® (trastuzumab deruxtecan), have demonstrated significant clinical success. The GGFG linker is considered more stable in blood circulation compared to dipeptide linkers like Val-Cit.[1]
Mechanism of Action
The mechanism of action for an ADC employing the Gly-Mal-Gly-Gly-Phe-Gly linker follows a well-defined pathway, ensuring targeted payload release and minimizing off-target toxicity.
Once administered, the ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome lead to the cleavage of the GGFG tetrapeptide linker.[2][3] This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect, often by inducing apoptosis.[3]
Quantitative Data
The performance of a linker is critically dependent on its stability in plasma and its susceptibility to cleavage by target enzymes. The following tables summarize key quantitative data for the GGFG linker.
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature release of the payload, which can lead to systemic toxicity. The GGFG linker has demonstrated high stability in plasma across different species.
| Linker Type | Species | Incubation Time | Payload Release (%) | Reference |
| GGFG | Human Plasma | 21 days | 1-2% | [4] |
| GGFG | Rat Plasma | 21 days | 1-2% | [4] |
| GGFG | Mouse Plasma | 21 days | 1-2% | [4] |
Enzymatic Cleavage Kinetics
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of the Gly-Mal-Gly-Gly-Phe-Gly linker.
Synthesis of a Maleimide-GGFG-Payload Conjugate
The synthesis of a drug-linker conjugate involves the sequential coupling of the amino acids to form the tetrapeptide, followed by the attachment of the maleimide group and the payload. A self-emmolative spacer, such as PABC (p-aminobenzyl alcohol), is often incorporated to ensure the release of an unmodified payload.
Materials:
-
Fmoc-protected amino acids (Gly, Phe)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Maleimidocaproic acid (Mc)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Cytotoxic payload with a suitable functional group for conjugation
General Procedure:
-
Solid-Phase Peptide Synthesis: The GGFG tetrapeptide is synthesized on a solid support (e.g., Wang resin) using standard Fmoc chemistry.
-
PABC Spacer Attachment: The PABC spacer is coupled to the C-terminus of the peptide.
-
Payload Conjugation: The cytotoxic payload is conjugated to the PABC spacer.
-
Maleimide Group Introduction: The maleimide group is introduced at the N-terminus of the peptide.
-
Cleavage and Purification: The final drug-linker conjugate is cleaved from the resin and purified by HPLC.
Antibody-Drug Conjugation
The maleimide group of the drug-linker conjugate is reacted with the thiol groups of reduced cysteine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-GGFG-payload conjugate
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: The mAb is partially reduced to expose free thiol groups from interchain disulfide bonds. The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation Reaction: The maleimide-GGFG-payload is added to the reduced mAb solution. The reaction is typically carried out at a slightly basic pH for a defined period.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with GGFG linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT and EDTA)
-
LC-MS/MS system for analysis
Protocol:
-
Reaction Setup: The ADC is incubated with Cathepsin B in the assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The reaction is stopped by adding a protease inhibitor or by protein precipitation.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
ADC with GGFG linker
-
Cell culture medium and reagents
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a period of 72-120 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the Gly-Mal-Gly-Gly-Phe-Gly linker.
ADC Internalization and Payload Release Pathway
Preclinical Evaluation Workflow for a GGFG-based ADC
Conclusion
The Gly-Mal-Gly-Gly-Phe-Gly cleavable linker represents a significant advancement in ADC technology. Its enhanced plasma stability and efficient cleavage by lysosomal proteases contribute to a wider therapeutic window and improved clinical outcomes. A thorough understanding of its properties, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of next-generation ADCs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Conjugating Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2] This protocol details the conjugation of a specific drug-linker, Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan, to a monoclonal antibody. Exatecan is a potent topoisomerase I inhibitor, and the specified peptide linker is designed for selective cleavage by intracellular enzymes like Cathepsin B, ensuring targeted drug release within cancer cells.[1][3][4]
The drug-linker contains a maleimide group ("Mal") for covalent attachment to thiol groups on the antibody.[] These reactive thiols are typically generated by the partial reduction of the antibody's interchain disulfide bonds. This method allows for the production of ADCs with a controlled drug-to-antibody ratio (DAR), a critical parameter influencing the efficacy and safety of the ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-supplied | Targeting moiety of the ADC |
| This compound | MedChemExpress or custom synthesis | Drug-linker payload for conjugation[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | Reducing agent for antibody disulfide bonds[7] |
| N-Acetyl-L-cysteine | Sigma-Aldrich | Quenching agent for unreacted maleimide groups |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | Solvent for dissolving the drug-linker |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody reconstitution and reaction |
| Histidine Buffer, 20 mM, pH 5.2 | User-prepared | Elution buffer for purification |
| Trehalose | Sigma-Aldrich | Stabilizer for the final ADC formulation |
| NAP-5 Desalting Columns | Cytiva | For purification of the ADC[8] |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters or Agilent | For determination of the drug-to-antibody ratio (DAR)[9] |
| Size Exclusion Chromatography (SEC) Column | Waters or Agilent | For analysis of ADC aggregation |
Experimental Protocols
Antibody Preparation
-
Reconstitution and Buffer Exchange:
-
If the antibody is lyophilized, reconstitute it in PBS to a concentration of 10 mg/mL.
-
Perform a buffer exchange into a conjugation-compatible buffer (e.g., PBS with 5 mM EDTA, pH 7.4) using a desalting column or dialysis. This step is crucial to remove any interfering substances from the antibody formulation.
-
Partial Reduction of the Antibody
This step generates free thiol groups on the antibody for conjugation. The extent of reduction determines the final DAR.
-
TCEP Addition:
-
To the antibody solution (10 mg/mL), add a freshly prepared solution of TCEP. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced. A common starting point is a 40-fold molar excess of TCEP.[10]
-
-
Incubation:
-
Incubate the reaction mixture at 20°C for 60 minutes with gentle mixing.[10]
-
Drug-Linker Conjugation
-
Drug-Linker Preparation:
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody mixture. A typical molar excess of the drug-linker to the antibody is 2-fold over the desired DAR.
-
Incubate the reaction for 1 hour at 20°C with gentle mixing.[8]
-
Quenching and Purification
-
Quenching:
-
Purification:
-
Purify the ADC using a NAP-5 desalting column to remove unconjugated drug-linker and other small molecules.
-
Elute the ADC with a formulation buffer, such as 20 mM histidine with 5.5% trehalose at pH 5.2.[8]
-
Characterization of the Antibody-Drug Conjugate
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules conjugated to each antibody. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for separation and quantification.[9] |
| Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of high molecular weight species (aggregates) in the final ADC preparation. Exatecan's hydrophobicity can sometimes lead to aggregation.[3] |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To confirm the purity of the ADC and the absence of unconjugated antibody and free drug-linker. |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To evaluate the potency of the ADC against target-expressing cancer cell lines.[11] |
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for the conjugation of the Exatecan drug-linker to a monoclonal antibody.
Caption: Mechanism of action for an Exatecan-based antibody-drug conjugate.
Conclusion
This protocol provides a detailed methodology for the synthesis and characterization of an antibody-drug conjugate using a cleavable peptide linker and the topoisomerase inhibitor Exatecan. The success of the conjugation is highly dependent on the careful control of reaction conditions, particularly the extent of antibody reduction, to achieve the desired drug-to-antibody ratio. Thorough characterization of the final product is essential to ensure its quality, stability, and biological activity. Researchers should optimize these protocols for their specific antibody and application.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cellmosaic.com [cellmosaic.com]
- 10. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular Uptake and Trafficking of Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake and trafficking of Exatecan-based Antibody-Drug Conjugates (ADCs). The included protocols offer detailed methodologies for key experiments to evaluate ADC performance, empowering researchers to advance the development of this promising class of cancer therapeutics.
Introduction to Exatecan ADCs
Exatecan, a potent topoisomerase I inhibitor, is a key payload in a new generation of ADCs.[1][2] Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1] When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, Exatecan can be delivered with high precision to cancer cells, minimizing systemic toxicity.[3][4] The efficacy of Exatecan ADCs is critically dependent on their efficient cellular uptake, intracellular trafficking, and subsequent payload release.[5][6]
Cellular Uptake and Trafficking Pathway
The journey of an Exatecan ADC from the extracellular space to its intracellular target involves a series of orchestrated events:
-
Target Binding: The ADC first binds to a specific antigen on the surface of a cancer cell.[3] The affinity and specificity of the antibody for its target are crucial for selective delivery.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through a process called receptor-mediated endocytosis.[3][8][9] This process can be mediated by clathrin-coated pits or caveolae.[7][8][9] The rate and extent of internalization are key determinants of ADC efficacy.[5][10]
-
Endosomal/Lysosomal Trafficking: Once inside the cell, the ADC is enclosed within an endosome.[3][8][9] These endosomes mature and often fuse with lysosomes, which are acidic organelles containing a variety of degradative enzymes.[3][8][9][11]
-
Payload Release: Within the lysosome, the linker connecting the Exatecan payload to the antibody is cleaved.[8][12][13][14] This cleavage can be enzymatic (e.g., by cathepsins) or pH-sensitive, depending on the linker design.[12][13][15]
-
Intracellular Action: The released Exatecan can then diffuse out of the lysosome and into the cytoplasm and nucleus.[3][16] In the nucleus, it inhibits topoisomerase I, leading to DNA damage and cell death.[1][17]
-
Bystander Effect: A key feature of some Exatecan ADCs is the "bystander effect."[15][18] The membrane-permeable nature of Exatecan allows it to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thus overcoming tumor heterogeneity.[15][18][19][20]
Key Experimental Protocols
Here are detailed protocols for essential experiments to study the cellular uptake and trafficking of Exatecan ADCs.
Protocol 1: Evaluation of ADC Binding and Internalization by Flow Cytometry
This protocol allows for the quantification of both cell surface binding and internalization of an ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or TROP2-positive NCI-N87)
-
Exatecan ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled parental antibody (for blocking)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Trypsin-EDTA
-
Quenching solution (e.g., Trypan Blue)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with cold PBS, and resuspend in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Surface Binding (4°C):
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
To determine non-specific binding, pre-incubate a set of cells with a 100-fold excess of unlabeled parental antibody for 30 minutes at 4°C.
-
Add the fluorescently labeled Exatecan ADC at various concentrations to the cells.
-
Incubate for 1 hour at 4°C on a rocker to prevent sedimentation.
-
Wash the cells three times with cold FACS buffer by centrifugation (300 x g for 5 minutes).
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Internalization (37°C):
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled Exatecan ADC and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A parallel incubation at 4°C will serve as the surface binding control.
-
Stop the internalization by placing the tubes on ice and adding cold PBS.
-
Wash the cells once with cold PBS.
-
To distinguish between surface-bound and internalized ADC, add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of the surface-bound antibody.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The mean fluorescence intensity (MFI) will be proportional to the amount of bound or internalized ADC.
-
The percentage of internalization can be calculated as: (MFI at 37°C / MFI at 4°C) x 100.[21]
-
Protocol 2: Visualization of ADC Trafficking by Immunofluorescence Microscopy
This protocol enables the visualization of ADC localization within different cellular compartments.
Materials:
-
Target cancer cell line
-
Exatecan ADC
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-human IgG, Alexa Fluor 594 goat anti-rabbit IgG)
-
Chamber slides or coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto chamber slides or coverslips and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the Exatecan ADC at a predetermined concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibodies (one to detect the ADC and one to detect the lysosomal marker) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal microscope. Co-localization of the ADC signal with the LAMP1 signal will indicate lysosomal trafficking.[10]
-
Protocol 3: Bystander Effect Killing Assay
This protocol assesses the ability of an Exatecan ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive)
-
Antigen-negative cancer cell line (e.g., HER2-negative) labeled with a fluorescent protein like GFP
-
Exatecan ADC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Co-culture:
-
Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at different ratios (e.g., 1:1, 1:3, 1:5). A control well with only antigen-negative cells should also be included.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultured cells with serial dilutions of the Exatecan ADC.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
-
Assess the viability of the total cell population using a cell viability reagent according to the manufacturer's instructions.
-
To specifically assess the viability of the antigen-negative cells, use a flow cytometer or a high-content imaging system to quantify the number of surviving GFP-positive cells.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize key quantitative parameters for Exatecan ADCs based on available literature. These values can vary depending on the specific ADC construct, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Exatecan-based ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Exatecan Conjugate | HER2 | SK-BR-3 (HER2-positive) | ~1-10 | [22] |
| Novel Exatecan-based ADC | HER2 | NCI-N87 (HER2-positive) | Low nanomolar range | [19][23] |
| V66-Exatecan | Extracellular DNA | DLD1 (Colon Cancer) | Low nanomolar range | [16][24] |
| Sacituzumab Govitecan (SN-38 payload) | TROP2 | Various TNBC lines | Varies | [25][26][27][28] |
| Trastuzumab Deruxtecan (DXd payload) | HER2 | Various HER2-positive lines | Varies | [2][17][29] |
Table 2: Pharmacokinetic Parameters of Exatecan and Related Compounds
| Compound | Half-life (t1/2) | Key Feature | Reference |
| Exatecan | ~10 hours (in humans) | Short half-life necessitates targeted delivery | [30] |
| PEG40kDa-Exa | ~25 hours (released Exa) | Extended-release formulation | [30] |
Visualizations
The following diagrams illustrate key concepts in the cellular uptake and trafficking of Exatecan ADCs.
References
- 1. youtube.com [youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Unlocking the potential of antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Secrets of Antibody-Drug Conjugates: Inside the World of Antibody Internalization - DIMA Biotechnology [dimabio.com]
- 8. dovepress.com [dovepress.com]
- 9. [PDF] Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. 2024.sci-hub.cat [2024.sci-hub.cat]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Review - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. gilead.com [gilead.com]
- 27. cancernetwork.com [cancernetwork.com]
- 28. Study Overview of TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 29. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Gly-Mal-Gly-Gly-Phe-Gly-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on ADCs utilizing a Gly-Mal-Gly-Gly-Phe-Gly linker to deliver the topoisomerase I inhibitor, exatecan.
The Gly-Mal-Gly-Gly-Phe-Gly linker is a protease-cleavable linker designed to be stable in circulation and efficiently release the exatecan payload within the lysosomal compartment of target cancer cells.[1] Exatecan, a potent derivative of camptothecin, induces cell death by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[2][3][4] This leads to DNA strand breaks, replication arrest, and ultimately, apoptosis of cancer cells.[4]
In vitro cytotoxicity assays are fundamental for the preclinical evaluation of ADCs.[5][6] They provide critical information on the potency, specificity, and potential bystander effect of the ADC, which are essential parameters for selecting promising candidates for further development.[5][7] This document outlines protocols for target-dependent cytotoxicity, bystander effect, and long-term proliferation assays.
Key Experimental Protocols
Target-Dependent Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive (Ag+) cells compared to antigen-negative (Ag-) cells.[6]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC
-
Control antibody (without the drug-linker)
-
Free exatecan payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free exatecan in complete culture medium.
-
Remove the media from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).[6]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a sigmoidal dose-response curve fit.
Expected Outcome: The ADC should exhibit significantly higher cytotoxicity (lower IC50) in Ag+ cells compared to Ag- cells, demonstrating target-specific killing. The free exatecan should be potent in both cell lines, while the control antibody should have minimal effect.
Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring Ag- cells after the payload is released from the target Ag+ cells.[9][10] This is a critical feature for treating heterogeneous tumors.[11]
Co-Culture Method Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells (e.g., GFP-expressing) in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or fluorescence microscope to specifically count the number of viable fluorescent Ag- cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Media Transfer Method Protocol: [11]
-
Prepare Conditioned Media: Treat a confluent culture of Ag+ cells with a high concentration of the ADC for 24-48 hours. Collect the culture supernatant, which now contains the released payload.
-
Treat Ag- Cells: Add the conditioned media to a culture of Ag- cells.
-
Incubation and Viability Assessment: Incubate for 72-120 hours and assess cell viability as described in the target-dependent cytotoxicity assay.
-
Data Analysis: Compare the cytotoxicity of the conditioned media to that of fresh media containing an equivalent concentration of free exatecan.
Long-Term Proliferation (Colony Formation) Assay
This assay assesses the ability of the ADC to inhibit the long-term proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of Ag+ cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
ADC Treatment: The following day, treat the cells with various concentrations of the ADC for 24 hours.
-
Recovery: Remove the ADC-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC
| Compound | Target Antigen | Cell Line | IC50 (nM) |
| ADC | Positive | SK-BR-3 (HER2+) | 1.5 |
| ADC | Negative | MCF-7 (HER2-) | >1000 |
| Control Antibody | Positive | SK-BR-3 (HER2+) | >1000 |
| Control Antibody | Negative | MCF-7 (HER2-) | >1000 |
| Free Exatecan | N/A | SK-BR-3 (HER2+) | 0.5 |
| Free Exatecan | N/A | MCF-7 (HER2-) | 0.8 |
Table 2: Bystander Effect of Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC in Co-Culture
| ADC Conc. (nM) | % Viability of Ag- Cells (Monoculture) | % Viability of Ag- Cells (Co-culture with Ag+) |
| 0.1 | 100 | 95 |
| 1 | 98 | 75 |
| 10 | 95 | 40 |
| 100 | 90 | 15 |
Visualizations
References
- 1. genemedi.net [genemedi.net]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Power of ADC Bystander Effect Assays in Oncology - Blog - ICE Bioscience [en.ice-biosci.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Characterization of ADCs with Peptide Linkers using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected via a chemical linker. Peptide linkers are a key component in many ADC designs, offering tunable cleavage properties that can be exploited for controlled drug release within the target cell. Thorough characterization of these complex biomolecules is critical to ensure their safety, efficacy, and manufacturing consistency. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth analysis of ADCs, providing detailed information on drug-to-antibody ratio (DAR), conjugation sites, glycosylation profiles, and linker stability.[1][2][3]
This document provides detailed application notes and protocols for the characterization of ADCs with peptide linkers using various mass spectrometry techniques.
Core Mass Spectrometry-Based Methodologies
The comprehensive characterization of ADCs typically involves a multi-level mass spectrometry approach, including intact mass analysis, subunit analysis, and peptide mapping.[2]
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire ADC, allowing for the determination of the drug-to-antibody ratio (DAR) distribution and the average DAR.[4][5] Native size-exclusion chromatography coupled to mass spectrometry (SEC-MS) is often the preferred method for cysteine-conjugated ADCs to maintain the non-covalent interactions between the light and heavy chains.[6][7]
-
Sample Preparation:
-
If necessary, deglycosylate the ADC sample to reduce heterogeneity and simplify the mass spectrum. This can be achieved by incubating the ADC with an appropriate enzyme such as PNGase F.[8]
-
Dilute the ADC sample to a final concentration of 0.5-1 mg/mL in a native MS-compatible buffer, such as 50 mM ammonium acetate.[6]
-
-
LC-MS System and Parameters:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a size-exclusion column suitable for monoclonal antibodies.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200 Å, 1.7 µm, 2.1 mm x 150 mm (or equivalent).[5][6]
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[5][6]
-
Flow Rate: 0.1 - 0.2 mL/min.[6]
-
Column Temperature: Maintained at ambient or slightly elevated temperature (e.g., 25-30 °C).
-
Injection Volume: 1-5 µL.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Capillary Voltage: 3.0 - 4.0 kV.[1]
-
Source Temperature: 100 - 150 °C.[1]
-
Desolvation Temperature: 250 - 450 °C.[1]
-
Mass Range: m/z 1000 - 7000.[1]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each DAR species from the peak intensities.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Abundance of each DAR species × DAR value) / 100
-
Subunit Analysis
Subunit analysis involves the reduction of the ADC to its constituent light chains (LC) and heavy chains (HC), followed by mass spectrometry. This "middle-down" approach simplifies the mass spectrum compared to intact analysis and allows for the determination of the drug load on each chain.
-
Sample Preparation:
-
Reduction: To 20 µL of the ADC sample (1 mg/mL in a suitable buffer like PBS), add 5 µL of a reducing agent solution (e.g., 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Incubate the mixture at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
LC-MS System and Parameters:
-
LC System: A UHPLC system with a reversed-phase column.
-
Column: A C4 or C8 column suitable for protein separations (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60 - 80 °C.
-
MS System: A high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 500 - 4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain regions separately.
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Determine the number of drugs conjugated to each chain based on the mass shift.
-
Peptide Mapping
Peptide mapping is a "bottom-up" approach that provides high-resolution information about the ADC, including the precise location of drug conjugation sites and post-translational modifications (PTMs).[2][9] The ADC is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[9][10]
-
Sample Preparation (Digestion):
-
Denaturation, Reduction, and Alkylation:
-
To 50 µg of the ADC sample, add a denaturing agent (e.g., 6 M Guanidine HCl) to a final volume of 50 µL.
-
Add a reducing agent (e.g., 10 mM DTT) and incubate at 56 °C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., 25 mM iodoacetamide) and incubate in the dark for 30 minutes.
-
Quench the alkylation reaction by adding an excess of DTT.
-
-
Buffer Exchange: Desalt the sample using a suitable method (e.g., spin column or dialysis) into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digestion: Add a protease such as trypsin (enzyme-to-protein ratio of 1:20 to 1:50 w/w) and incubate at 37 °C for 4-16 hours.[11] Other enzymes like Lys-C can also be used.[11]
-
Stop Digestion: Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the enzymatic reaction.
-
-
LC-MS/MS System and Parameters:
-
LC System: A nano- or micro-flow UHPLC system with a reversed-phase column.
-
Column: A C18 column suitable for peptide separations (e.g., 75 µm x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~2% to 40% B over 60-120 minutes.
-
Flow Rate: 200 - 300 nL/min.
-
MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or Byonic) to identify the peptides by matching the experimental MS/MS spectra against a theoretical database containing the antibody sequence.
-
Include the mass of the linker-drug as a variable modification on the potential conjugation sites (e.g., cysteine or lysine).
-
Manually validate the identified drug-conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of ADC characterization results. The following tables provide templates for summarizing key quantitative data obtained from mass spectrometry analysis.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution
| DAR Species | Relative Abundance (%) |
| DAR0 | 5.2 |
| DAR2 | 25.8 |
| DAR4 | 45.1 |
| DAR6 | 20.3 |
| DAR8 | 3.6 |
| Average DAR | 3.9 |
This table summarizes the relative abundance of different drug-loaded species and the calculated average DAR for a hypothetical cysteine-linked ADC.[4][12]
Table 2: Glycosylation Profile of the Fc Region
| Glycoform | Relative Abundance (%) |
| G0F | 45.3 |
| G1F | 35.1 |
| G2F | 12.5 |
| Man5 | 4.2 |
| Others | 2.9 |
This table presents the relative abundance of major N-glycan species identified on the Fc domain of the ADC. Data is typically obtained from intact or subunit level analysis.
Table 3: Linker Stability in Plasma
| Incubation Time (hours) | Average DAR | % Payload Remaining |
| 0 | 3.90 | 100 |
| 24 | 3.75 | 96.2 |
| 48 | 3.62 | 92.8 |
| 72 | 3.51 | 90.0 |
| 168 | 3.20 | 82.1 |
This table illustrates the change in average DAR and the percentage of remaining conjugated payload over time when the ADC is incubated in plasma, providing a measure of linker stability.
Visualizations
Diagrams are powerful tools for visualizing complex experimental workflows, molecular structures, and logical relationships. The following diagrams were generated using the Graphviz DOT language.
Conclusion
Mass spectrometry is a powerful and versatile platform for the detailed characterization of ADCs with peptide linkers. The combination of intact mass analysis, subunit analysis, and peptide mapping provides a comprehensive understanding of critical quality attributes such as DAR, drug load distribution, conjugation site, and linker stability. The protocols and data presentation formats outlined in this document serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows for the characterization of these complex and promising therapeutic agents.
References
- 1. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hpst.cz [hpst.cz]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. A native SEC-MS workflow and validation for analyzing drug-to-antibody ratio and drug load distribution in cysteine-linked antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application Notes & Protocols for Determining Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1] Therefore, accurate and robust analytical methods for DAR determination are essential throughout the drug development process, from initial characterization to quality control of the final product.
This document provides detailed application notes and protocols for the principal analytical methods used to determine the DAR of ADCs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[2][3] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC solution at two different wavelengths—one where the antibody absorbs maximally (typically 280 nm) and another where the drug has a strong absorbance—the concentrations of the protein and the conjugated drug can be determined simultaneously.[][5] This requires that the antibody and the drug have distinct absorption maxima and that their spectral properties do not interfere with each other upon conjugation.[6][7]
Applications: This method is ideal for rapid, routine analysis to determine the average DAR in purified ADC samples. It is widely used for in-process monitoring and release testing due to its simplicity and speed.
Experimental Protocol
-
Determination of Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug molecule at two selected wavelengths (e.g., 280 nm and a λmax for the drug, such as 252 nm for MMAE).[] This is done by measuring the absorbance of solutions with known concentrations.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, non-interfering buffer (e.g., PBS). The concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC sample at both selected wavelengths (A_280 and A_λmax) using a calibrated spectrophotometer.[] Use high-quality quartz cuvettes for accuracy.[]
-
-
Data Analysis and DAR Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) are calculated by solving the following system of simultaneous equations derived from the Beer-Lambert law:[]
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
-
Data Presentation
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λmax of Drug) |
| Molar Extinction Coefficients (ε) | ||
| Antibody (ε_Ab) | ε_Ab,280 | ε_Ab,λmax |
| Drug (ε_Drug) | ε_Drug,280 | ε_Drug,λmax |
| Measured Absorbance (AU) | ||
| ADC Sample | A_280 | A_λmax |
| Calculated Concentrations (M) | ||
| Antibody (C_Ab) | Calculated from equations | - |
| Drug (C_Drug) | Calculated from equations | - |
| Calculated Average DAR | C_Drug / C_Ab | - |
Workflow for UV-Vis DAR Determination
Caption: Workflow for determining average DAR using UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
Principle: Hydrophobic Interaction Chromatography (HIC) is considered the gold standard for analyzing cysteine-linked ADCs.[5][8][9] This non-denaturing technique separates molecules based on differences in their surface hydrophobicity.[10] The conjugation of hydrophobic small-molecule drugs to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species being more hydrophobic and thus retained longer on the column.[8][9][11] The average DAR and drug-load distribution are calculated from the relative peak areas in the resulting chromatogram.[8]
Applications: HIC is the preferred method for characterizing the heterogeneity of cysteine-linked ADCs, providing information on both the average DAR and the distribution of different DAR species.[9] It is not typically suitable for lysine-conjugated ADCs as the minor change in hydrophobicity is insufficient for separation.[5]
Experimental Protocol
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A to promote binding to the column.[13]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[12]
-
Column Temperature: Maintained at 25-30 °C.[12]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes is used to elute the ADC species in order of increasing hydrophobicity (DAR0 elutes first).[11]
-
Detection: UV detection at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total area for each peak.
-
The weighted average DAR is calculated using the following formula:[8]
-
Average DAR = Σ (%Area_i * DAR_i) / 100
-
Where %Area_i is the percent peak area of species i and DAR_i is its corresponding drug load.
-
-
Data Presentation
| Peak ID | Retention Time (min) | Peak Area | % of Total Area | Drug Load (DAR_i) | Weighted Area (%Area_i * DAR_i) |
| DAR0 | (e.g., 5.2) | (value) | (value) | 0 | 0 |
| DAR2 | (e.g., 8.1) | (value) | (value) | 2 | (value) |
| DAR4 | (e.g., 10.5) | (value) | (value) | 4 | (value) |
| DAR6 | (e.g., 12.3) | (value) | (value) | 6 | (value) |
| DAR8 | (e.g., 13.9) | (value) | (value) | 8 | (value) |
| Total | - | Σ(Area) | 100% | - | Σ(Weighted Area) |
| Calculated Average DAR | - | - | - | - | Σ(Weighted Area) / 100 |
Workflow for HIC DAR Determination
Caption: Workflow for determining DAR and distribution using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using a mobile phase containing an organic solvent like acetonitrile.[5] For cysteine-linked ADCs, this method usually involves chemical reduction of the interchain disulfide bonds to dissociate the antibody into its light chain (L) and heavy chain (H) fragments.[8] The RP-HPLC method then separates the unconjugated chains (L0, H0) from the drug-conjugated chains (L1, H1, H2, H3).[][8] The average DAR is calculated based on the weighted average of the peak areas of these individual chains.[8][14]
Applications: RP-HPLC is a powerful orthogonal method to HIC for Cys-linked ADCs and is also well-suited for more hydrophobic, site-specific ADCs.[8][15] Its primary advantage is the use of volatile mobile phases, making it directly compatible with mass spectrometry (RP-LC/MS).[6][15]
Experimental Protocol
-
Sample Preparation (Reduction):
-
Incubate the ADC sample (e.g., at 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) or TCEP at 37°C for 15-30 minutes to fully dissociate the heavy and light chains.[8]
-
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Data Analysis and DAR Calculation:
-
Integrate the peaks corresponding to each light chain (L0, L1) and heavy chain (H0, H1, etc.) species.
-
Calculate the percentage peak area for each species within its group (light or heavy chain).
-
The weighted average DAR is calculated using the following formula:[][14]
-
DAR = 2 * [Σ(%Area_LCi * i) + Σ(%Area_HCj * j)] / 100
-
Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.
-
-
Data Presentation
| Chain | Peak ID | Peak Area | % Area (within chain) | Drug Load (i or j) | Weighted Area |
| Light Chain (LC) | L0 | (value) | (value) | 0 | 0 |
| L1 | (value) | (value) | 1 | (value) | |
| Heavy Chain (HC) | H0 | (value) | (value) | 0 | 0 |
| H1 | (value) | (value) | 1 | (value) | |
| H2 | (value) | (value) | 2 | (value) | |
| H3 | (value) | (value) | 3 | (value) | |
| Calculated Average DAR | - | - | - | - | Use formula above |
Workflow for RP-HPLC DAR Determination
Caption: Workflow for determining average DAR using RP-HPLC of a reduced ADC.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information.[17] When coupled with liquid chromatography (LC-MS), it is a powerful technique for DAR analysis.[5] Under non-denaturing "native" conditions (often with SEC-MS), the intact ADC is analyzed, preserving its structure.[18][19] The resulting mass spectrum shows a distribution of species, with each successive drug conjugation adding the mass of the drug-linker moiety.[20] After deconvolution of the raw spectrum, the relative abundance of each DAR species is determined, and the average DAR is calculated.[20][21]
Applications: MS is a definitive method that provides unambiguous identification of DAR species and can characterize complex heterogeneity.[17] Native MS is particularly powerful for analyzing both cysteine and lysine-conjugated ADCs to determine average DAR and drug load distribution.[18]
Experimental Protocol
-
Sample Preparation:
-
For native MS, buffer exchange the ADC sample into a volatile, MS-friendly buffer such as ammonium acetate (e.g., 50 mM NH₄OAc).[18]
-
For denaturing MS (LC-MS), the sample is often analyzed directly following RP-HPLC separation.
-
-
Instrumentation:
-
LC-MS Conditions:
-
Data Analysis and DAR Calculation:
-
Deconvolution: Process the raw mass spectrum using deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to convert the m/z spectrum of multiple charge states into a neutral mass spectrum showing the different DAR species.[17][21]
-
Peak Identification: Identify the mass corresponding to the unconjugated antibody (DAR0) and subsequent peaks corresponding to DAR1, DAR2, etc.
-
DAR Calculation: The average DAR is calculated as the weighted average of the relative abundances (intensities) of the observed DAR species:[]
-
Average DAR = Σ (Intensity_i * DAR_i) / Σ (Intensity_i)
-
-
Data Presentation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load (DAR_i) | Weighted Abundance (Rel. Abund. * DAR_i) |
| DAR0 | (e.g., 148080) | (value) | 0 | 0 |
| DAR1 | (e.g., 149000) | (value) | 1 | (value) |
| DAR2 | (e.g., 149920) | (value) | 2 | (value) |
| DAR3 | (e.g., 150840) | (value) | 3 | (value) |
| DAR4 | (e.g., 151760) | (value) | 4 | (value) |
| ... | ... | ... | ... | ... |
| Total | - | 100% | - | Σ(Weighted Abundance) |
| Calculated Average DAR | - | - | - | Σ(Weighted Abundance) / 100 |
Workflow for Native LC-MS DAR Determination
Caption: Workflow for determining DAR and distribution using native LC-MS.
Summary and Method Comparison
The choice of analytical method depends on the specific ADC, the information required, and the stage of development.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only[5] | Average DAR & Drug Load Distribution[8] | Average DAR (from reduced chains)[8] | Average DAR, Distribution, & Mass Confirmation[][17] |
| Principle | Absorbance (Beer's Law)[] | Hydrophobicity (Native)[10] | Hydrophobicity (Denaturing)[5] | Mass-to-Charge Ratio[17] |
| Typical Sample | Purified ADC[22] | Cysteine-linked ADC (Intact)[9] | Cysteine-linked ADC (Reduced)[8] | All ADCs (Intact or Reduced)[18] |
| Throughput | High | Medium | Medium | Low to Medium |
| MS Compatibility | No | Difficult (requires desalting)[10] | Yes (Ideal)[6] | Is the primary detector |
| Key Advantage | Simple, fast, convenient[5] | Gold standard for Cys-ADC distribution, non-denaturing[8][9] | MS-compatible, orthogonal to HIC[15] | High specificity, definitive mass identification[20] |
| Key Limitation | No distribution data, prone to interference[22] | Not for Lys-ADCs, MS-incompatible mobile phase[5][10] | Denaturing, requires sample reduction[5][8] | Lower throughput, requires expensive instrumentation |
References
- 1. ymc.eu [ymc.eu]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
- 19. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. hpst.cz [hpst.cz]
- 22. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Testing Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. The Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC is a novel construct designed for potent and specific delivery of the topoisomerase I inhibitor, exatecan, to tumor cells. Exatecan induces cell death by trapping topoisomerase I-DNA cleavage complexes, leading to DNA damage and apoptosis.[1] The Gly-Mal-Gly-Gly-Phe-Gly linker is a cathepsin-cleavable linker designed to release the exatecan payload within the lysosomal compartment of target cells.[2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC in relevant animal models. The protocols are intended to serve as a comprehensive guide for researchers in the field of oncology drug development.
Mechanism of Action: Signaling Pathway
The cytotoxic payload of the ADC, exatecan, is a potent topoisomerase I inhibitor. Upon internalization and cleavage of the linker, exatecan is released into the tumor cell where it exerts its anti-cancer effects. The binding of exatecan to the topoisomerase I-DNA complex prevents the re-ligation of single-strand DNA breaks generated during DNA replication and transcription.[4][5] This stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks, which in turn activates DNA damage response pathways.[6] Key proteins such as ATM and Chk2 are activated, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in tumor cell death.[4]
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an ADC involves several key steps, from cell culture to data analysis.
Protocol 1: Efficacy in a HER2-Positive Breast Cancer Xenograft Model
This protocol describes the evaluation of a HER2-targeted Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC in a HER2-positive breast cancer xenograft model.
1. Cell Line and Culture:
-
Cell Line: BT-474 (human breast ductal carcinoma, HER2-positive).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Animal Model:
-
Species/Strain: Female severe combined immunodeficient (SCID) mice.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest BT-474 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
5. ADC Administration:
-
Test Article: HER2-targeted Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC.
-
Vehicle Control: Formulation buffer (e.g., PBS).
-
Dosing: Administer the ADC and vehicle control intravenously (IV) via the tail vein. A representative dosing schedule could be a single dose of 1, 3, or 10 mg/kg.[7]
-
Dose Volume: Typically 100 µL per 10g of body weight.
6. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly.
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated as: [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100%.
-
Secondary Endpoints:
-
Body weight change as an indicator of toxicity.
-
Overall survival.
-
Tumor regression (complete or partial).
-
-
Termination Criteria: Euthanize mice if tumor volume exceeds 2000 mm³, or if there is more than 20% body weight loss, or other signs of significant distress.
Protocol 2: Efficacy in a PSMA-Positive Prostate Cancer Xenograft Model
This protocol details the assessment of a PSMA-targeted Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC in a prostate cancer xenograft model.
1. Cell Line and Culture:
-
Cell Line: C4-2 (human prostate carcinoma, PSMA-positive).
-
Culture Medium: RPMI-1640 with 10% FBS, 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Animal Model:
-
Species/Strain: Male athymic nude mice.
-
Age: 6-8 weeks.
-
Acclimatization: Minimum one-week acclimatization period.
3. Tumor Implantation:
-
Prepare C4-2 cells as described in Protocol 1.
-
Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 PBS/Matrigel suspension into the flank of each mouse.[8]
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth as described in Protocol 1.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 150-200 mm³.
5. ADC Administration:
-
Test Article: PSMA-targeted Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC.
-
Vehicle Control: Formulation buffer.
-
Dosing: Administer a single intravenous dose. Example dose levels could be 2, 4, and 8 mg/kg.
-
Dose Volume: 10 µL/g of body weight.
6. Efficacy Evaluation:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Endpoints:
-
Tumor growth inhibition (TGI).
-
Time to tumor progression.
-
Body weight changes.
-
Survival analysis.
-
-
Termination Criteria: As described in Protocol 1.
Data Presentation
Quantitative data from preclinical efficacy studies of exatecan-based ADCs are summarized below. Note that these data are representative and may not be from an ADC with the exact Gly-Mal-Gly-Gly-Phe-Gly linker.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Cell Line | Cancer Type | Target | Compound | IC50 (nM) |
| SK-BR-3 | Breast Cancer | HER2 | Exatecan | ~0.4 |
| SK-BR-3 | Breast Cancer | HER2 | HER2-Exatecan ADC (DAR 8) | ~0.41 |
| BT-474 | Breast Cancer | HER2 | HER2-Exatecan ADC (DAR 8) | ~0.1 |
| NCI-N87 | Gastric Cancer | HER2 | Exatecan | ~0.95 |
| NCI-N87 | Gastric Cancer | HER2 | HER2-Exatecan ADC (DAR 8) | ~0.17 |
| C4-2 | Prostate Cancer | PSMA | PSMA-Exatecan ADC | Data not available |
| MDA-MB-468 | Breast Cancer | HER2- | HER2-Exatecan ADC (DAR 8) | >30 |
Data synthesized from multiple sources.[9][10]
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| Animal Model | Cell Line | ADC Target | Dose (mg/kg, IV) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference Compound Efficacy |
| SCID Mice | NCI-N87 | HER2 | 1 | Single Dose | Significant | Outperformed DS-8201a |
| SCID Mice | BT-474 | HER2 | 10 | Single Dose | Significant | Not specified |
| Athymic Nude Mice | NCI-N87 | HER2 | 0.25, 0.5, 1, 2 | Single Dose | Dose-dependent | Superior to Enhertu |
| Athymic Nude Mice | C4-2 | PSMA | 6 | Weekly | Significant tumor shrinkage | Superior to docetaxel |
Data synthesized from multiple sources.[7][8][9][11]
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of Gly-Mal-Gly-Gly-Phe-Gly-Exatecan ADC efficacy. The use of well-characterized xenograft models is crucial for determining the therapeutic potential of this novel ADC. Adherence to detailed and standardized protocols will ensure the generation of reliable and reproducible data, which is essential for advancing promising anti-cancer agents through the drug development pipeline.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Application of Gly-Mal-Gly-Gly-Phe-Gly Peptide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Mal-Gly-Gly-Phe-Gly peptide linker is a crucial component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker system combines a maleimide group for site-specific conjugation to thiol-containing molecules like antibodies, and a protease-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly) that allows for the controlled release of a payload within the target cell. The Gly-Gly-Phe-Gly motif is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[3][4]
This document provides detailed protocols for the solid-phase synthesis of the Gly-Mal-Gly-Gly-Phe-Gly linker and its subsequent conjugation to a model protein. It also includes representative data and a workflow diagram illustrating its mechanism of action in an ADC context.
Data Presentation
The synthesis of peptide linkers involves multiple steps, and the efficiency of each step is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data obtained during the synthesis and purification of the maleimidocaproyl-Gly-Gly-Phe-Gly (Mc-GGFG) linker, a common form of the Gly-Mal-Gly-Gly-Phe-Gly linker.
| Parameter | Value | Method of Analysis | Reference |
| Synthesis Scale | 0.25 mmol | - | [5] |
| Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's Specification | [6] |
| Coupling Efficiency | >99% per step | Kaiser Test / TNBS Test | [7] |
| Overall Crude Yield | 70-85% | Gravimetric Analysis | [8] |
| Purity (Crude) | 50-70% | RP-HPLC | [9] |
| Final Purity (Post-Purification) | >98% | RP-HPLC | [10][11] |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) | [12][13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Maleimidocaproyl-Gly-Gly-Phe-Gly (Mc-GGFG-OH)
This protocol describes the manual synthesis of the Mc-GGFG-OH linker on a Rink Amide resin using Fmoc/tBu strategy.[14][15]
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-Gly-OH dipeptide
-
6-Maleimidohexanoic acid (Mc-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin.
-
-
Peptide Chain Elongation (Phe, Gly, Gly):
-
Repeat the deprotection and coupling steps sequentially for Fmoc-Phe-OH and then for the dipeptide Fmoc-Gly-Gly-OH. Use a Kaiser test to confirm the completion of each coupling step.[7]
-
-
N-Terminal Capping with Maleimidohexanoic Acid:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin.
-
Pre-activate 6-Maleimidohexanoic acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated maleimide solution to the resin and shake for 2 hours.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Mc-GGFG-OH linker as a white powder.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[10]
-
Protocol 2: Conjugation of Mc-GGFG-OH to a Thiol-Containing Protein
This protocol describes the conjugation of the maleimide-functionalized linker to a model protein containing a free cysteine residue.
Materials:
-
Mc-GGFG-OH linker
-
Thiol-containing protein (e.g., a cysteine-engineered antibody fragment)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 5 mM EDTA (degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the Mc-GGFG-OH linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the conjugation buffer.
-
Add a 5-20 fold molar excess of the linker solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of linker) to cap any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting protein-linker conjugate from excess linker and other small molecules using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizations
Experimental Workflow for Peptide Linker Synthesis
Caption: Workflow for the solid-phase synthesis of the Mc-GGFG-OH peptide linker.
Mechanism of Action of an ADC with a Gly-Mal-GGFG Linker
Caption: Mechanism of action of an ADC utilizing a protease-cleavable GGFG linker.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Detection of a phosphorylated glycine-serine linker in an IgG-based fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction of the maleimide function onto resin-bound peptides: a simple, high-yield process useful for discriminating among several lysines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of a novel linker-payload, Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan, to a monoclonal antibody (mAb). This linker-payload combines the potent topoisomerase I inhibitor, Exatecan, with a protease-cleavable peptide linker containing a maleimide group for site-specific attachment. The resulting Antibody-Drug Conjugate (ADC) is designed for targeted delivery of Exatecan to antigen-expressing tumor cells, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.
Exatecan is a highly potent derivative of camptothecin that inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA single-strand breaks, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[1] The linker, MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane, is designed for stability in circulation and subsequent cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The maleimidocaproyl (MC) group facilitates a stable, covalent thioether bond with a free thiol group on the antibody, enabling precise control over the drug-to-antibody ratio (DAR).[][3][]
Site-specific conjugation, particularly through engineered cysteine residues (e.g., THIOMAB™ technology), allows for the production of homogeneous ADCs with a defined DAR.[5][6][7] This approach overcomes the heterogeneity associated with traditional conjugation methods that target native lysine or cysteine residues, which can lead to batch-to-batch variability and suboptimal pharmacokinetic properties.[7] By engineering a cysteine residue at a specific, solvent-accessible site on the antibody, the conjugation reaction can be directed to that location, resulting in a well-defined ADC with improved stability and therapeutic index.[5][7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and evaluation of Exatecan-based ADCs.
Table 1: Physicochemical Characterization of a Site-Specifically Conjugated Exatecan ADC
| Parameter | Typical Value | Method of Analysis | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 2.0, 4.0, or 8.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [9][10][11] |
| Conjugation Efficiency | > 95% | HIC, Reversed-Phase HPLC (RP-HPLC) | [12] |
| Monomer Purity | > 98% | Size Exclusion Chromatography (SEC) | [10] |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 90% | ELISA, LC-MS | [11] |
Table 2: In Vitro Cytotoxicity of a Site-Specifically Conjugated Exatecan ADC
| Cell Line (Antigen Expression) | ADC IC50 (nM) | Free Exatecan IC50 (nM) | Reference |
| SK-BR-3 (HER2-positive) | 0.41 ± 0.05 | Sub-nanomolar | [9] |
| NCI-N87 (HER2-positive) | Low nanomolar | Sub-nanomolar | [10][11] |
| MDA-MB-468 (HER2-negative) | > 30 nM | Sub-nanomolar | [9] |
| UWB1.289 (BRCA1-null) | Picomolar range | Not applicable | [13] |
Table 3: In Vivo Efficacy of a Site-Specifically Conjugated Exatecan ADC in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 (Breast Cancer) | 10 mg/kg, single dose | Significant tumor regression | [14] |
| NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Strong anti-tumor activity | [10][11] |
| HER2+ Patient-Derived Xenograft (PDX) | 3 mg/kg, Q3W | Complete tumor remission | [15] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation via Engineered Cysteine
This protocol describes the conjugation of the maleimide-containing linker-payload, this compound, to an antibody with an engineered cysteine residue.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (Linker-Payload)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Dimethyl sulfoxide (DMSO)
-
Purification buffer (e.g., Histidine buffer, pH 6.0)
-
Centrifugal concentrators (e.g., 30 kDa MWCO)
-
Analytical columns (SEC, HIC)
Procedure:
-
Antibody Preparation:
-
Selective Reduction:
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfide bonds. The interchain disulfide bonds of the antibody are generally more resistant to mild reduction conditions.
-
Remove the reducing agent (TCEP) using a centrifugal concentrator by buffer exchanging into a nitrogen-purged conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Linker-Payload Preparation:
-
Dissolve the this compound in DMSO to prepare a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved linker-payload to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The maleimide group on the linker will react with the free thiol of the engineered cysteine to form a stable thioether bond.[][3]
-
-
Purification:
-
Remove unreacted linker-payload and solvent by buffer exchanging the ADC into the formulation buffer (e.g., Histidine buffer, pH 6.0) using a centrifugal concentrator.[16] Repeat the buffer exchange process at least three times.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the ADC by SEC to determine the percentage of high molecular weight species (aggregates).
-
Determine the average DAR and drug distribution profile by HIC or LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of the resulting Exatecan ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Exatecan ADC and free Exatecan drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Exatecan ADC and free Exatecan in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and evaluation.
Mechanism of Action: Exatecan-ADC Signaling Pathway
Caption: Signaling pathway of the Exatecan-ADC.
References
- 1. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation of Hydrophobic ADCs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate the aggregation of hydrophobic antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobic ADC aggregation?
Aggregation of ADCs is a multifaceted issue stemming from the properties of the ADC components and external stresses.[1] The most significant factor is the conjugation of hydrophobic payloads and linkers to the monoclonal antibody (mAb).[2] This process increases the overall hydrophobicity of the molecule, creating "hydrophobic patches" on the antibody surface that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[2][]
Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases surface hydrophobicity, which often correlates with a greater tendency to aggregate.[1][4][5]
-
Linker Chemistry: The chemical structure of the linker itself can be hydrophobic, contributing to the ADC's aggregation propensity.[]
-
Conjugation Method: Non-specific conjugation, for example at lysine residues, can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[6][7]
-
Environmental Stress: Factors such as unfavorable pH, high temperature, freeze-thaw cycles, and mechanical stress (e.g., agitation) can denature the antibody or expose hydrophobic regions, initiating aggregation.[2][8]
Q2: Why is ADC aggregation a critical concern in drug development?
Aggregation is a critical quality attribute (CQA) that must be controlled because it can severely impact the safety, efficacy, and manufacturability of an ADC therapeutic.[1][9]
-
Immunogenicity: Aggregates, particularly high molecular weight (HMW) species, are known to be immunogenic and can provoke severe adverse immune responses in patients.[2][10][11]
-
Altered Efficacy: Aggregation can lead to a loss of therapeutic activity due to conformational changes in the antibody, which may hinder its ability to bind to the target antigen.[9]
-
Pharmacokinetics (PK): The presence of aggregates can alter the PK profile of the ADC, often leading to faster clearance from circulation and reducing its therapeutic window.[5][6]
-
Manufacturing and Stability: Aggregation reduces product yield, complicates purification processes, and compromises the long-term stability and shelf-life of the drug product.[2][12]
Q3: At what stages of development can ADC aggregation occur?
Aggregation can occur at virtually every stage of the ADC lifecycle:
-
Conjugation: The chemical reaction conditions, including the use of organic co-solvents to solubilize the linker-payload, can induce aggregation.[2]
-
Purification: Steps designed to remove impurities can sometimes introduce stress that promotes aggregation.[2] Conversely, chromatographic methods like hydrophobic interaction chromatography (HIC) are used to remove aggregates.[2][13]
-
Formulation: During formulation development, ADCs can be sensitive to buffer composition, pH, and ionic strength.[][12]
-
Storage and Handling: Long-term storage, temperature fluctuations, freeze-thaw cycles, and mechanical agitation can all lead to the formation of aggregates.[][8]
Q4: What are the common methods for detecting and quantifying ADC aggregation?
Several analytical techniques are used orthogonally to provide a comprehensive picture of ADC aggregation.[14]
-
Size Exclusion Chromatography (SEC): SEC is the standard method used to separate and quantify soluble aggregates (dimers, trimers, HMW species) from the monomeric ADC based on hydrodynamic size.[1][15][16]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide size range of aggregates and measuring the particle size distribution in a formulation.[]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful, first-principles method for characterizing and quantifying aggregate species in solution based on their sedimentation velocity, providing high-resolution data on the different species present.[1][14]
-
Hydrophobic Interaction Chromatography (HIC): While primarily used to determine the drug-to-antibody ratio (DAR) distribution, HIC separates species based on hydrophobicity and can also provide information on aggregation, as more hydrophobic species tend to aggregate more.[15][17][18]
Troubleshooting Guide
Issue 1: My ADC shows high levels of aggregation immediately after the conjugation reaction.
-
Possible Cause: The conjugation conditions are too harsh, or the intrinsic hydrophobicity of the linker-payload is driving aggregation. This is a common issue with highly hydrophobic payloads like PBDs and duocarmycins.[9][10][11]
-
Troubleshooting Steps:
-
Optimize Conjugation Process:
-
Immobilize the Antibody: A highly effective strategy is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation step.[2][10] This physically separates the ADC molecules, preventing them from interacting and aggregating.[2][10][11]
-
Control the DAR: Higher DARs often lead to increased aggregation.[1] Aim for the lowest DAR that still provides the desired potency.
-
-
Modify the ADC Design:
-
Site-Specific Conjugation: Use site-specific conjugation technologies (e.g., engineered cysteines, enzymatic conjugation) to produce a more homogeneous ADC with a defined DAR.[7][19][][21] This avoids generating overly conjugated, aggregation-prone species.
-
Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG) or charged groups, into the linker design to counteract the hydrophobicity of the payload.[1][]
-
-
Visualize the Workflow: The following diagram illustrates a logical workflow for addressing conjugation-related aggregation.
-
Issue 2: My purified ADC is stable initially but aggregates during formulation or storage.
-
Possible Cause: The formulation buffer (pH, ionic strength) is not optimal for the specific ADC, or the ADC is sensitive to temperature changes and mechanical stress.
-
Troubleshooting Steps:
-
Systematic Formulation Screening:
-
pH & Buffer: Screen a range of pH values and buffer systems to find the condition where the ADC has maximum colloidal stability.[22] Higher pH can sometimes cause aggregation, while lower pH might induce fragmentation.[23]
-
Add Excipients: Evaluate the impact of various stabilizers. Certain surfactants, sugars, or amino acids can act as stabilizers to reduce interactions between ADC molecules.[]
-
-
Optimize Storage Conditions:
-
Lyophilization: For long-term stability, lyophilization (freeze-drying) is a common and effective strategy for ADCs.[8][24][25] This requires the addition of lyoprotectants (e.g., sucrose, trehalose) to the formulation.
-
Controlled Freezing: If storing frozen, use a controlled-rate freezer to minimize cryoconcentration effects, which can force ADC molecules together and cause aggregation.[8]
-
-
Visualize Excipient Mechanisms: The diagram below illustrates how different excipients can stabilize an ADC in solution.
-
Data & Protocols
Table 1: Comparison of Analytical Techniques for ADC Aggregation
| Technique | Principle of Separation/Detection | Information Provided | Key Advantages | Limitations |
| SEC-HPLC [16] | Size & Hydrodynamic Radius | Quantification of monomer, dimer, and HMW species. | Robust, reproducible, standard for QC environments. | Potential for non-specific interactions with the column; may underestimate aggregates that dissociate under shear.[26] |
| DLS [] | Fluctuations in Scattered Light Intensity | Mean particle size, polydispersity index (PDI), size distribution. | High sensitivity to large aggregates, non-invasive, low sample volume. | Not a separative technique, results influenced by small amounts of large particles, less quantitative. |
| SV-AUC [1] | Sedimentation in a Centrifugal Field | Sedimentation coefficient distribution, quantification of species. | High resolution, matrix-free (first principles), sensitive. | Lower throughput, requires specialized equipment and expertise. |
| HIC [18][27] | Hydrophobicity | Drug load distribution (DAR), can indicate aggregation propensity. | Provides orthogonal data related to the root cause of aggregation. | Not a direct measure of size; method development can be complex.[18] |
Table 2: Effect of Excipients on ADC Stability (Illustrative Data)
The following table presents hypothetical but representative data from a formulation screening study on a hydrophobic ADC, assessed by the percentage of monomer remaining after accelerated stress (40°C for 2 weeks).
| Formulation Base (pH 6.0 Histidine Buffer) | Excipient Added (Concentration) | % Monomer (by SEC) | Observation |
| Control | None | 85.2% | Significant aggregation and some visible precipitation. |
| A | 250 mM Sucrose | 94.5% | Significant reduction in aggregation; acts as a cryo/lyoprotectant. |
| B | 200 mM Arginine | 96.1% | Effective aggregation suppressor, possibly by masking hydrophobic interactions. |
| C | 0.02% Polysorbate 20 | 97.8% | Highly effective at preventing surface-induced aggregation and precipitation.[] |
| D | B + C | 98.5% | Synergistic effect; combination provides superior stability against multiple stress factors. |
Experimental Protocol: SEC-HPLC for ADC Aggregate Quantification
This protocol provides a general method for quantifying ADC aggregates. It should be optimized for each specific ADC molecule.
1. Objective: To separate and quantify high molecular weight (HMW) species from the monomeric form of an ADC using Size Exclusion Chromatography with UV detection.[16]
2. Materials:
-
HPLC System with UV Detector (280 nm)
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[16]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC Sample (~1 mg/mL)
-
Mobile Phase-matched blank
3. Method:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1.0 mg/mL using the mobile phase. If the sample is frozen, thaw it at room temperature. Centrifuge the sample at 10,000 x g for 5 minutes to remove any insoluble particles.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Run: Run the separation for approximately 20-30 minutes, or until all peaks have eluted.
-
Data Analysis:
-
Identify the peaks corresponding to HMW species (eluting first) and the monomer (main peak).
-
Integrate the peak areas for all species detected.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of HMW Peaks / Total Area of All Peaks) x 100
-
4. System Suitability:
-
Inject a standard mAb with known monomer/dimer content to verify column performance and resolution.
-
The retention time of the main monomer peak should be consistent across injections (RSD < 2%).
5. Expected Results: A successful separation will show a large peak for the ADC monomer and smaller, earlier-eluting peaks for any dimers, trimers, or other HMW aggregates. The method should be sensitive enough to quantify aggregate levels down to ~0.1%.[16]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. susupport.com [susupport.com]
- 9. adcreview.com [adcreview.com]
- 10. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. agilent.com [agilent.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 21. Accelerating the development of novel antibody-drug conjugates through site-specific conjugation methods | ACROBiosystems [acrobiosystems.com]
- 22. youtube.com [youtube.com]
- 23. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 24. cellmosaic.com [cellmosaic.com]
- 25. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 26. lcms.cz [lcms.cz]
- 27. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Peptide Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the stability of peptide linkers in plasma, a critical factor for the efficacy and safety of therapeutics like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide linker instability in plasma?
Peptide linkers are susceptible to degradation in plasma primarily due to enzymatic cleavage.[1][2][3][4] Plasma contains a complex mixture of proteases and peptidases that can hydrolyze the peptide bonds within the linker, leading to premature release of the conjugated payload.[2] This can result in off-target toxicity and reduced therapeutic efficacy.[5][6][7] Key enzymes responsible for this degradation include esterases, which can mediate amide hydrolysis, and various proteases that recognize specific amino acid sequences.[2][5]
Q2: How does the choice of amino acid sequence impact linker stability?
The amino acid composition of the linker is a critical determinant of its stability.[8]
-
Hydrophobicity: Incorporating hydrophobic amino acids can influence cleavage rates by certain enzymes.[9]
-
Steric Hindrance: Bulky or sterically hindered amino acids can protect adjacent peptide bonds from enzymatic attack.
-
Specific Motifs: Certain dipeptide sequences, like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys), are designed to be cleaved by specific lysosomal proteases (e.g., Cathepsin B) which have low activity in blood, thereby enhancing plasma stability.[9][10] Conversely, other sequences may be highly susceptible to plasma proteases.
-
Unnatural Amino Acids: Incorporating non-natural D-amino acids instead of the natural L-isomers can significantly increase stability, as most endogenous proteases are stereospecific and cannot effectively hydrolyze peptide bonds involving D-amino acids.[11][12][13][14]
Q3: What are the main strategies and chemical modifications to improve linker stability?
Several chemical modification strategies can be employed to enhance the plasma half-life of peptide linkers:
-
N-Terminal and C-Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases, which cleave peptides from their ends.[12][14][15]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can shield the peptide linker from enzymatic degradation, improve solubility, and extend its circulation half-life.[12][16]
-
Incorporation of Non-Peptidic Moieties: Replacing amide bonds with more stable linkages or incorporating heterocyclic structures can reduce susceptibility to protease cleavage.[5] For example, introducing a thiazole amide group has been shown to decrease cleavage in mouse serum.[17]
-
Cyclization: Creating a cyclic peptide structure introduces conformational rigidity and can make the linker more resistant to enzymatic cleavage compared to a linear equivalent.[11][12][15]
-
N-Alkylation: Methylating the nitrogen atom of a peptide bond (N-methylation) can provide steric hindrance that protects against proteolysis.[12][15]
Q4: What is the difference between cleavable and non-cleavable linkers in terms of stability?
Cleavable and non-cleavable linkers have fundamentally different stability profiles and mechanisms of action.
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers present at the target site (e.g., lysosomal proteases in a tumor cell).[10][18][19] Their stability in plasma is a crucial design parameter. Peptide-based linkers are a prominent example of enzymatically cleavable linkers.[10]
-
Non-Cleavable Linkers: These form a stable, covalent bond between the payload and the carrier molecule.[20] The drug is released only after the entire conjugate is degraded within the target cell. They generally offer higher plasma stability, preventing premature drug release.[19][20][21] However, this can sometimes lead to issues of steric hindrance or altered metabolism.[20]
Troubleshooting Guide
Issue 1: My linker is stable in human plasma but degrades rapidly in mouse plasma.
This is a common issue often attributed to species-specific differences in plasma enzymes.[5] Mouse plasma, for instance, contains a high concentration of a specific carboxylesterase (Ces1c) that can efficiently hydrolyze certain peptide and amide bonds present in linkers, which may be stable in human plasma.[17][22]
Troubleshooting Steps:
-
Sequence Modification: Alter the peptide sequence to remove the recognition site for the problematic enzyme. Adding a glutamic acid residue at the P3 position of a dipeptide linker has been shown to dramatically improve stability in mouse serum.[5]
-
Chemical Modification: Introduce chemical modifications that sterically hinder the enzyme's access to the cleavage site. For example, replacing a p-aminobenzyl carbamate (PABC) spacer with a meta-amide PABC (MA-PABC) group has been shown to enhance mouse serum stability.[22]
-
Linker Scaffolding: Replace the susceptible bond with a more robust chemical linkage, such as a thiazole amide, which shows increased stability in mouse serum.[5]
Issue 2: My ADC/PDC is showing significant aggregation during plasma incubation.
Aggregation can be caused by the inherent hydrophobicity of the linker-payload combination, which can lead to insolubility in aqueous environments like plasma.[6][23] This is a critical issue as aggregation can alter pharmacokinetics and lead to immunogenicity.
Troubleshooting Steps:
-
Increase Hydrophilicity: Incorporate hydrophilic elements into the linker design. This can be achieved by:
-
Optimize Drug-to-Antibody Ratio (DAR): For ADCs, a high DAR can increase hydrophobicity and the propensity for aggregation.[6] Experiment with a lower, more controlled DAR through site-specific conjugation technologies.
-
Evaluate Conjugation Site: The site of conjugation on the antibody or peptide can influence the overall biophysical properties of the conjugate. Sites with high solvent accessibility may be more prone to interactions leading to aggregation.[21]
Issue 3: I am having difficulty detecting and identifying the cleavage products from my plasma stability assay.
Low concentrations of degradation products and sample loss during preparation can make detection challenging.[24]
Troubleshooting Steps:
-
Optimize Sample Preparation: Avoid precipitation methods using strong acids, as they can lead to significant peptide loss.[1][3] Mixtures of organic solvents are often more suitable for preserving the peptide analytes for subsequent analysis.[1][3]
-
Use Labeled Peptides:
-
Fluorescent Labeling: Incorporating a fluorescent tag (e.g., 6-carboxytetramethylrhodamine, Tam) allows for sensitive detection via RP-HPLC with a fluorescence detector.[1][24]
-
Isotopic Labeling: An alternative that does not affect the chemical structure is to incorporate isotopically labeled amino acids.[1][24] This allows for precise detection and quantification of the intact peptide and its degradation products by mass spectrometry (MS), even at low concentrations.[1][24]
-
-
Concentrate the Sample: After incubation and removal of plasma proteins, lyophilize the sample to concentrate the peptide fragments before analysis by MALDI-ToF-MS or LC-MS/MS.[1][24]
Data Summary Tables
Table 1: Stability of Amide Linker-Payloads in Human vs. Mouse Serum
This table summarizes the percentage of drug release from N-acetylcysteine (NAC) derivatives after 24 hours, demonstrating the impact of chemical modifications on stability in different species.
| Reagent ID | Linker Modification | Cathepsin B Cleavage (%) | Drug Release in Human Serum (%) | Drug Release in Mouse Serum (%) |
| 8 | Prototypical Val-Cit-PABC | 100 | 0 | 100 (in 4h) |
| 9a | Thiazole Amide Replacement | 100 | 12 | 45 |
| 9b | Trifluoromethyl on Thiazole | 100 | 5 | 18 |
| 10 | Glutamic Acid at P3 + 9b | 100 | 4 | 6 |
Data adapted from a study on linker-payload stability, highlighting strategies to reduce esterase-mediated hydrolysis in mouse serum.[5]
Table 2: Impact of Linker Design on Oncocin Analogue Stability
This table shows the percentage of intact peptide remaining after one hour of incubation in various matrices, illustrating how linker sequence affects stability.
| Peptide | Incubation Matrix | % Intact Peptide Remaining (after 1h) |
| AAYR-Onc112 | Blood | ~15% |
| Plasma | ~3-15% | |
| Serum | ~3-15% | |
| LVPR-Onc112 | Blood | 67 ± 4% |
| Plasma | ~25-31% | |
| Serum | ~8-30% |
Data adapted from a study comparing peptide degradation in blood, plasma, and serum. The results show that LVPR-Onc112 is significantly more stable in whole blood compared to other matrices and to the AAYR-Onc112 analogue.[4]
Key Experimental Protocols & Visualizations
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma by RP-HPLC
This protocol is used to determine the half-life of a fluorescently labeled peptide linker in human blood plasma.
Workflow Diagram
Caption: Workflow for assessing peptide linker stability in plasma via RP-HPLC.
Methodology:
-
Preparation: Prepare a 10 µM solution of the test peptide (e.g., Tam-labeled) in an appropriate buffer. Thaw frozen human blood plasma on ice.
-
Incubation: Mix the peptide solution with the plasma at a 1:1 volume ratio. Incubate the mixture at 37°C with constant agitation (e.g., 500 rpm).[1][24]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture. The 0-hour sample serves as the 100% control.
-
Protein Precipitation: Immediately stop the enzymatic reaction by precipitating the plasma proteins. A recommended method is the addition of a cold organic solvent mixture (e.g., ethanol/acetone), which has been shown to preserve peptides better than strong acids.[3] Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis by RP-HPLC: Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a fluorescence detector.[1][24] Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Data Interpretation: Determine the amount of intact peptide by integrating the area of the corresponding peak in the chromatogram.[1] Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model using software like Prism.[1][24]
Protocol 2: Identification of Cleavage Sites using Isotopically Labeled Peptides and LC-MS/MS
This protocol allows for the precise identification of cleavage sites without altering the peptide's chemical properties.
Decision Flowchart for Linker Strategy
Caption: Decision flowchart for troubleshooting and optimizing peptide linker stability.
Methodology:
-
Synthesis: Synthesize the peptide of interest with one or more isotopically labeled amino acids (e.g., ¹³C, ¹⁵N) incorporated into the sequence.[1][24]
-
Incubation: Perform a plasma stability assay as described in Protocol 1, incubating the labeled peptide in the plasma matrix at 37°C.[24] Collect samples at various time points (e.g., 0, 24, 72 hours).[24]
-
Sample Preparation: Precipitate plasma proteins using an appropriate method (e.g., organic solvent). Separate the supernatant containing the peptide and its fragments.
-
Analysis by nano-LC/MS/MS: Analyze the samples using a nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer (nano-LC-ESI-MS/MS).[1][24]
-
Data Processing: Process the raw MS/MS data using proteomics software (e.g., Proteome Discoverer).[1][24] The software can identify peptide fragments by searching the fragmentation data against the known sequence of the parent peptide.
-
Cleavage Site Identification: The identified fragments will reveal the exact locations of proteolytic cleavage. The presence of the isotopic label helps confirm that the identified fragments originate from the spiked-in peptide. This method provides an unambiguous map of the linker's degradation pathways in plasma.[24]
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 16. lifetein.com [lifetein.com]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 19. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 20. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for an improved therapeutic index of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][3][4][5] An optimal DAR is crucial for achieving the desired therapeutic index, which is the balance between the drug's efficacy and its toxicity.[6][7][8][9]
Q2: How does DAR impact the therapeutic index of an ADC?
The DAR has a profound effect on the therapeutic index:
-
Efficacy: A higher DAR can lead to increased cytotoxic potency as more drug molecules are delivered to the target cancer cells.[10] However, an excessively high DAR doesn't always translate to better efficacy and can lead to issues.[10]
-
Toxicity: Increased DAR is often associated with higher systemic toxicity.[10][11][] This can be due to the release of the payload into circulation or off-target effects.[][13] Higher DAR can also lead to faster clearance of the ADC from circulation, potentially reducing its efficacy and altering its safety profile.[13][14]
-
Pharmacokinetics (PK): ADCs with a high DAR tend to be more hydrophobic, which can lead to faster clearance from the bloodstream and increased accumulation in organs like the liver, potentially causing toxicity.[1][10][14] This altered PK profile can narrow the therapeutic window.
-
Aggregation: High DAR can increase the propensity for protein aggregation, which can impact manufacturing, stability, and immunogenicity.[14][15]
Finding the optimal DAR is a balancing act to maximize cancer cell killing while minimizing harm to healthy tissues.[4][16]
Q3: What are the common methods for determining the average DAR?
Several analytical techniques are used to determine the average DAR. The choice of method often depends on the conjugation chemistry and the properties of the drug and antibody.[17]
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (one for the antibody, typically 280 nm, and one for the drug) to calculate the concentration of each component.[1][18][] | Simple, rapid, and convenient.[18][] | Requires the drug to have a distinct chromophore from the antibody; can be affected by the presence of free drug, leading to overestimation of DAR; provides no information on drug distribution.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with higher DAR are more hydrophobic and have longer retention times.[18][][20] | Provides information on both average DAR and the distribution of different DAR species (drug load distribution); performed under native conditions.[17][18] | Less effective for analyzing lysine-conjugated ADCs due to their heterogeneity.[1][18] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC components under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains.[18] | Robust and highly reproducible.[17] | Denaturing conditions may not be suitable for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and then determines their mass, allowing for precise calculation of the number of conjugated drugs.[18][20] | Provides detailed information on DAR, drug load distribution, and the location of conjugation; highly accurate.[2][20] | More complex instrumentation and data analysis. |
Q4: What are the main strategies for controlling the DAR during conjugation?
Controlling the DAR is essential for producing a consistent and effective ADC. Key strategies include:
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody during the conjugation reaction is a fundamental approach.[4] Optimizing reaction parameters such as pH, temperature, and reaction time is also crucial.[4]
-
Site-Specific Conjugation: This is a more advanced approach that involves engineering the antibody to create specific conjugation sites.[4][21] This can be achieved by introducing specific amino acid residues (e.g., cysteines) or using enzymatic methods.[4] Site-specific conjugation leads to a more homogeneous ADC product with a well-defined DAR.[4][21][22]
-
Linker-Payload Design: The chemical properties of the linker and payload can influence the conjugation efficiency and the final DAR.[4]
-
Purification: After the conjugation reaction, purification steps are necessary to remove unconjugated antibodies, excess drug-linker, and to narrow the distribution of DAR species.
Troubleshooting Guides
Issue 1: Inconsistent DAR values between batches.
-
Possible Cause: Variation in reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Concentrations: Accurately determine the concentrations of the antibody and drug-linker solutions before each conjugation reaction.
-
Control Molar Ratios: Ensure the precise molar ratio of drug-linker to antibody is maintained across all batches.
-
Standardize Reaction Parameters: Strictly control and monitor pH, temperature, and incubation time. Use calibrated equipment.
-
Buffer Preparation: Ensure consistent buffer composition and pH for all reactions.
-
-
Possible Cause: Reagent instability.
-
Troubleshooting Steps:
-
Aliquot Reagents: Aliquot and store drug-linker and other critical reagents under recommended conditions to avoid repeated freeze-thaw cycles.
-
Assess Reagent Quality: Periodically check the quality and purity of the drug-linker and antibody.
-
Issue 2: High percentage of unconjugated antibody (DAR = 0).
-
Possible Cause: Inefficient conjugation reaction.
-
Troubleshooting Steps:
-
Increase Molar Ratio: Gradually increase the molar ratio of the drug-linker to the antibody.
-
Optimize Reaction Time: Extend the reaction time to allow for more complete conjugation.
-
Check Linker Reactivity: Ensure the linker chemistry is appropriate for the target amino acid residues on the antibody and that the linker has not degraded.
-
Antibody Accessibility: For cysteine-based conjugation, ensure that the interchain disulfide bonds are sufficiently reduced to make the cysteines accessible.
-
Issue 3: ADC aggregation observed after conjugation.
-
Possible Cause: High DAR leading to increased hydrophobicity.
-
Troubleshooting Steps:
-
Reduce Molar Ratio: Decrease the molar ratio of the drug-linker to the antibody to target a lower average DAR.
-
Optimize Formulation Buffer: Include excipients such as polysorbates or sugars in the formulation buffer to help stabilize the ADC and prevent aggregation.
-
Hydrophilic Linkers: Consider using more hydrophilic linkers to counteract the hydrophobicity of the payload.[4]
-
Purification: Implement purification methods like size-exclusion chromatography (SEC) to remove aggregates.
-
Issue 4: Broad DAR distribution (high heterogeneity).
-
Possible Cause: Non-specific conjugation chemistry (e.g., lysine conjugation).
-
Troubleshooting Steps:
-
Refine Purification Strategy: Use techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate and isolate fractions with a narrower DAR range.
-
Consider Site-Specific Conjugation: For long-term development, transitioning to a site-specific conjugation method will produce a more homogeneous product.[22][23]
-
Optimize Reaction Conditions: Fine-tuning reaction parameters can sometimes help to narrow the DAR distribution, even with traditional conjugation methods.
-
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This protocol provides a general method for determining the average DAR of an ADC using UV/Vis spectroscopy.[1][18]
Materials:
-
ADC sample
-
Unconjugated antibody (mAb) of the same type
-
Free drug-linker
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the mAb at 280 nm (A280) and at the wavelength of maximum absorbance of the drug (Aλmax_drug). Calculate the extinction coefficient of the antibody at both wavelengths (εAb,280 and εAb,λmax_drug).
-
Measure the absorbance of the free drug-linker at 280 nm (A280) and at its λmax. Calculate the extinction coefficient of the drug at both wavelengths (εDrug,280 and εDrug,λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm and at the λmax of the drug.
-
-
Calculate Concentrations:
-
Use the following simultaneous equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (CAb) and the drug (CDrug) in the ADC sample:
-
A280_ADC = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug_ADC = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
-
-
Calculate Average DAR:
-
DAR = CDrug / CAb
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for analyzing the DAR distribution of an ADC using HIC.[18][20]
Materials:
-
ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
Methodology:
-
System Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient to decrease the salt concentration (e.g., from 80% A to 0% A over 30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
The different DAR species will elute as separate peaks, with higher DAR species having longer retention times.
-
Integrate the peak area for each species.
-
The average DAR can be calculated using the weighted average of the peak areas and their corresponding DAR values (which may need to be confirmed by a complementary technique like MS).
-
Average DAR = Σ (% Peak Areai * DARi) / 100
-
Visualizations
Caption: Workflow for ADC conjugation, purification, and DAR characterization.
Caption: Logical workflow for optimizing DAR to achieve the desired therapeutic index.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. hpst.cz [hpst.cz]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. agilent.com [agilent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 16. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 18. pharmiweb.com [pharmiweb.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 22. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent ADC conjugation results
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ADC conjugation and characterization.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent Drug-to-Antibody Ratios (DAR) in my conjugation reactions?
Inconsistent DAR is a frequent challenge in ADC development and can stem from several factors throughout the conjugation process.[1][2][] Key areas to investigate include the quality of the starting materials, the reaction conditions, and the analytical methods used for characterization. Molecular heterogeneity, including variations in DAR and conjugation sites, can significantly impact the ADC's pharmacokinetics, efficacy, and toxicity.[1]
Q2: What are the most common causes of ADC aggregation?
ADC aggregation can be triggered by several factors, often related to the increased hydrophobicity of the ADC following conjugation of the payload.[4] Over-conjugation, leading to a high DAR, is a primary cause of reduced solubility and increased aggregation.[][5] Other contributing factors include suboptimal buffer conditions (pH, ionic strength), temperature stress during the reaction or storage, and the inherent properties of the monoclonal antibody (mAb) itself.
Q3: How can I improve the stability of my ADC?
ADC stability is critical for its therapeutic efficacy and safety.[] Instability can lead to premature release of the cytotoxic payload, resulting in off-target toxicity.[6][7] Key strategies to enhance stability include:
-
Linker Chemistry Optimization: The choice of linker is paramount.[][8] Modern linkers are designed for improved stability in circulation while allowing for efficient cleavage at the target site.[8]
-
Site-Specific Conjugation: Compared to random conjugation methods, site-specific techniques produce more homogeneous ADCs with improved pharmacokinetics and stability.[1][9]
-
Formulation Development: Proper formulation with stabilizing excipients can prevent aggregation and degradation during storage.
Q4: My ADC shows low potency in cell-based assays. What are the potential reasons?
Low in-vitro potency can be attributed to a variety of factors related to the ADC's components and its interaction with target cells. An insufficient drug-to-antibody ratio (under-conjugation) can lead to a reduced therapeutic effect.[] Other potential causes include:
-
Loss of antibody binding affinity due to conjugation at or near the antigen-binding site.
-
Inefficient internalization of the ADC by the target cell.
-
Resistance of the cancer cells to the specific cytotoxic payload.[2]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Variability in the average number of drugs conjugated to an antibody can significantly impact the therapeutic window of an ADC.[5] The following guide provides a systematic approach to troubleshooting inconsistent DAR values.
Troubleshooting Workflow for Inconsistent DAR
Caption: Troubleshooting workflow for inconsistent DAR.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Acceptable Criteria |
| Impure Monoclonal Antibody (mAb) | Purify the antibody to >95% purity using methods like Protein A chromatography. Buffer exchange to a conjugation-compatible buffer (e.g., PBS) to remove interfering substances. | Single, sharp peak on SEC-HPLC. Absence of interfering substances in the buffer. |
| Poor Quality of Payload-Linker | Verify the purity and identity of the payload-linker construct using HPLC and Mass Spectrometry. Assess the reactivity of the linker. | Purity >98% by HPLC. Correct mass confirmed by MS. Consistent reactivity in a small-scale test reaction. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as pH, temperature, and incubation time.[] Titrate the molar ratio of the payload-linker to the mAb. | Consistent DAR values across replicate experiments. |
| Inconsistent Quenching of the Reaction | Ensure the quenching agent is added at a consistent time point and in sufficient excess to stop the reaction completely. | No further increase in DAR after quenching. |
| Inaccurate Analytical Methods | Validate the analytical method used for DAR determination (e.g., HIC-HPLC, RP-HPLC, UV-Vis).[10][] Cross-verify results with an orthogonal method like Mass Spectrometry.[10] | Reproducible DAR values with low %RSD. Agreement between orthogonal methods. |
Issue 2: ADC Aggregation
Aggregation of ADCs can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity.[4]
Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Acceptable Criteria |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the payload-linker during conjugation to target a lower average DAR.[] | Desired DAR achieved with a significant reduction in high molecular weight species (aggregates) as measured by SEC-HPLC. |
| Increased Hydrophobicity | If the payload is highly hydrophobic, consider using a more hydrophilic linker to mitigate aggregation.[1] | Improved solubility and reduced aggregation of the final ADC product. |
| Suboptimal Buffer Conditions | Screen different buffer pH and ionic strengths during conjugation and for the final formulation to find conditions that minimize aggregation. | Minimal increase in aggregate percentage over time during stability studies. |
| Inefficient Purification | Optimize the purification method (e.g., Size Exclusion Chromatography - SEC) to effectively remove aggregates. | Aggregate levels below the target specification (e.g., <5%). |
| Inadequate Formulation | Perform a formulation screen to identify excipients (e.g., surfactants, sugars) that stabilize the ADC and prevent aggregation during storage. | Long-term stability with no significant increase in aggregation. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species.[10] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR species elute later).
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) in ADC preparations.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 20-50 µg of the ADC sample.
-
Run the analysis isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Calculate the percentage of aggregate by dividing the peak area of the aggregate by the total peak area of all species.
Protocol 3: ADC Mass Confirmation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight of the ADC and its different drug-loaded forms, providing an accurate assessment of the DAR.[12]
Materials:
-
Reverse-phase column suitable for proteins (e.g., C4 column)
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample (may require deglycosylation for simpler spectra)
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
The eluent is introduced into the mass spectrometer.
-
Acquire the mass spectra over the appropriate mass range for the ADC.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
The mass of each species can be used to confirm the number of conjugated drugs.
By following these troubleshooting guides and experimental protocols, researchers can more effectively address the challenges associated with inconsistent ADC conjugation results and accelerate the development of these promising therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. tandfonline.com [tandfonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Accelerating the development of novel antibody-drug conjugates through site-specific conjugation methods | ACROBiosystems [acrobiosystems.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Addressing Resistance to Topoisomerase I Inhibitor-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with topoisomerase I (TOP1) inhibitor-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and investigate mechanisms of resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with TOP1 inhibitor-based ADCs.
Q1: My ADC shows reduced potency (increased IC50) in my cell line over time. What are the potential causes?
A1: A gradual increase in the IC50 value of your ADC suggests the development of acquired resistance. Several mechanisms could be responsible, often falling into three main categories:
-
Reduced Drug Delivery to the Cytosol:
-
Decreased Antigen Expression: The target antigen on the cell surface may be downregulated, leading to reduced ADC binding.
-
Impaired ADC Internalization: The rate of ADC endocytosis may be reduced.
-
Altered Intracellular Trafficking: The ADC may be trafficked to recycling endosomes instead of lysosomes, preventing payload release.[1]
-
Impaired Lysosomal Function: Reduced lysosomal proteolytic activity can hinder the cleavage of the linker and release of the cytotoxic payload.[2]
-
-
Increased Efflux of the Payload:
-
Alterations in the Payload's Target or Downstream Pathways:
-
Changes in TOP1 Expression or Function: The expression of TOP1, the target enzyme, may be reduced, or mutations in the TOP1 gene could prevent the payload from binding effectively.[6]
-
Enhanced DNA Damage Response (DDR): The cell may upregulate DNA repair pathways to counteract the DNA damage induced by the TOP1 inhibitor.
-
Dysregulated Apoptotic Pathways: Alterations in apoptosis signaling can make the cells less susceptible to the cytotoxic effects of the payload.
-
To begin troubleshooting, we recommend a stepwise investigation starting with the characterization of your resistant cell line compared to its parental counterpart.
Q2: How can I determine if my resistant cell line has reduced target antigen expression?
A2: You can quantify the cell surface antigen levels using flow cytometry. A significant decrease in the Mean Fluorescence Intensity (MFI) in your resistant cell line compared to the parental line would indicate antigen downregulation.
Experimental Workflows and Protocols
Here you will find detailed methodologies for investigating the common resistance mechanisms described above.
Workflow for Investigating ADC Resistance
This workflow provides a logical sequence of experiments to identify the mechanism of resistance in your cell line.
References
- 1. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. oaepublish.com [oaepublish.com]
- 6. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Chemistry for Enhanced ADC Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker chemistry for Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common problems encountered during ADC development, focusing on linker-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low Therapeutic Efficacy | Inefficient Payload Release: The linker may be too stable, preventing the release of the cytotoxic payload within the target cell.[1][] | - Switch to a more labile cleavable linker: Consider linkers that are sensitive to the tumor microenvironment, such as enzyme-cleavable (e.g., valine-citrulline), pH-sensitive (e.g., hydrazone), or glutathione-sensitive (e.g., disulfide) linkers.[3][4][5] - Optimize linker length and steric hindrance: A shorter linker or one with less steric hindrance might facilitate payload release.[1][6] |
| Low Drug-to-Antibody Ratio (DAR): An insufficient number of drug molecules per antibody can lead to reduced potency.[] | - Optimize conjugation chemistry: Refine reaction conditions (e.g., molar ratio of linker-payload to antibody, pH, temperature) to favor a higher DAR.[8] - Explore site-specific conjugation: This technique allows for a more uniform DAR and precise placement of the payload.[8][] | |
| High Systemic Toxicity / Off-Target Effects | Premature Payload Release: The linker is unstable in systemic circulation, releasing the cytotoxic drug before reaching the target tumor cells.[10][11][12] | - Increase linker stability: Employ a non-cleavable linker or a more stable cleavable linker. Increasing steric hindrance near the cleavage site can also enhance stability.[3] - Modify conjugation site: Selecting a more sterically shielded conjugation site on the antibody can protect the linker from premature cleavage.[13][14] |
| High Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation, faster clearance, and increased off-target toxicity.[] | - Control conjugation conditions: Carefully control the stoichiometry of reactants to achieve a lower, more homogenous DAR.[8] - Utilize site-specific conjugation: This method provides precise control over the DAR, typically achieving a DAR of 2 or 4. | |
| ADC Aggregation | Hydrophobicity of the Payload/Linker: Many cytotoxic payloads are hydrophobic, and when conjugated at a high DAR, they can cause the ADC to aggregate. | - Incorporate hydrophilic linkers: Use linkers containing hydrophilic spacers like polyethylene glycol (PEG) to improve the solubility of the ADC.[4][5] - Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC.[] |
| Inconsistent Batch-to-Batch Results | Heterogeneous Drug-to-Antibody Ratio (DAR): Traditional conjugation methods (e.g., to lysine residues) can result in a mixture of ADC species with varying DARs and conjugation sites.[11][12] | - Implement site-specific conjugation: This approach generates a more homogeneous ADC product with a defined DAR, leading to better batch-to-batch consistency.[8] - Improve purification methods: Develop robust purification techniques to isolate the desired ADC species. |
Frequently Asked Questions (FAQs)
Linker Selection and Design
Q1: What are the main types of linkers used in ADCs?
A1: There are two primary categories of ADC linkers: cleavable and non-cleavable linkers.[4][12]
-
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[15] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers (e.g., dipeptides like valine-citrulline) are cleaved by enzymes such as cathepsin B, which are often overexpressed in tumor cells.[3][16]
-
pH-sensitive linkers (e.g., hydrazones) are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.[3][4]
-
Glutathione-sensitive linkers (e.g., disulfide bonds) are cleaved by the high intracellular concentrations of glutathione in cancer cells.[3][5]
-
-
Non-cleavable linkers remain attached to the payload and are released along with an amino acid residue after the antibody is degraded in the lysosome.[3][15] This approach generally offers greater stability in circulation.[16]
Q2: How do I choose between a cleavable and a non-cleavable linker?
A2: The choice depends on the specific characteristics of the target, the payload, and the desired mechanism of action.
| Linker Type | Advantages | Disadvantages | Best For |
| Cleavable | - Enables "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells. - Potentially faster payload release. | - Can be less stable in circulation, leading to off-target toxicity.[3][10] | - Heterogeneous tumors. - Payloads that need to be in their free form to be active. |
| Non-cleavable | - High stability in circulation, reducing the risk of premature payload release and off-target toxicity.[][16] | - No bystander effect. - Requires internalization and lysosomal degradation of the antibody for payload release.[1] | - Targets with high and homogenous expression. - Payloads that remain active when conjugated to an amino acid. |
Q3: How does linker length and hydrophilicity impact ADC performance?
A3: Linker length and hydrophilicity are critical parameters that influence ADC stability, solubility, and pharmacokinetics.
-
Linker Length: Shorter linkers may be more stable by being sterically shielded by the antibody, but this can also hinder payload release.[1][6] Longer linkers can improve solubility and facilitate interaction with the cleavage machinery but may be more susceptible to premature degradation.
-
Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. Incorporating hydrophilic linkers, such as those with polyethylene glycol (PEG) spacers, can enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[4][5]
Drug-to-Antibody Ratio (DAR) and Conjugation
Q4: Why is the Drug-to-Antibody Ratio (DAR) important?
A4: The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly impacts the efficacy, toxicity, and pharmacokinetics of an ADC.[8]
-
Low DAR: May result in insufficient potency and reduced therapeutic effect.[]
-
High DAR: Can lead to increased hydrophobicity, aggregation, faster clearance from circulation, and higher off-target toxicity.[] An optimal DAR is typically between 2 and 4, providing a balance between efficacy and safety.[]
Q5: What are the common conjugation strategies, and how do they affect DAR?
A5: The two main conjugation strategies are stochastic and site-specific.
-
Stochastic Conjugation: This traditional method involves conjugating the linker-payload to naturally occurring amino acids on the antibody, such as lysines or cysteines (from reduced interchain disulfides). This results in a heterogeneous mixture of ADCs with different DAR values and conjugation sites, which can lead to batch-to-batch variability.[11]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific conjugation sites. This allows for precise control over the DAR and the location of the payload, resulting in a homogeneous ADC with improved and predictable properties.[8][]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins using an appropriate method (e.g., addition of acetonitrile).
-
Analysis: Analyze the supernatant for the presence of the released payload using LC-MS/MS.
-
Quantification: Quantify the amount of released payload and calculate the percentage of intact ADC remaining over time.
Protocol 2: Cytotoxicity Assay (In Vitro)
Objective: To determine the potency (e.g., IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload (as controls).
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or XTT).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 3: DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable mobile phase.
-
Chromatography:
-
Column: Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Gradient: Run a decreasing salt gradient to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR by integrating the area of each peak.
-
Visualizations
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Caption: Workflow for the selection and optimization of ADC linkers.
Caption: Logical relationships guiding the choice of linker chemistry.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. abzena.com [abzena.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 15. purepeg.com [purepeg.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Exatecan vs. SN-38 as Antibody-Drug Conjugate Payloads
For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an in-depth, data-driven comparison of two prominent topoisomerase I inhibitor payloads: Exatecan and SN-38.
This report synthesizes preclinical data to offer a direct comparison of their physicochemical properties, in vitro potency, and key biological activities. Detailed experimental protocols for the cited assays are also provided to aid in the replication and validation of these findings.
At a Glance: Key Differences
| Feature | Exatecan | SN-38 |
| Potency (In Vitro) | Generally more potent | Potent, but typically less so than Exatecan |
| Water Solubility | Higher | Lower |
| Hydrophobicity (LogP) | Lower | Higher |
| Bystander Effect | Potent | Potent |
| Clinical Precedent | Payload in Enhertu® (as deruxtecan) | Payload in Trodelvy® |
Data Presentation
Physicochemical Properties
A key differentiator between Exatecan and SN-38 lies in their physicochemical properties, which significantly impact ADC development and performance. Exatecan's higher water solubility and lower hydrophobicity can translate to more favorable formulation and pharmacokinetic profiles.
| Property | Exatecan | SN-38 | Source |
| Molecular Weight ( g/mol ) | 435.46 | 392.4 | [1] |
| Water Solubility (mg/mL) | 0.221 | 0.011 - 0.038 | [2][3] |
| LogP | 0.4 - 1.67 | 1.87 - 2.73 | [2][4][5][6] |
In Vitro Cytotoxicity
Exatecan consistently demonstrates superior in vitro potency across a range of cancer cell lines compared to SN-38. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both payloads.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Source |
| HT-29 | Colon Carcinoma | - | 8.8 | [7] |
| PC-6 | Lung Cancer | 0.186 (ng/mL) | - | [8] |
| PC-6/SN2-5 (SN-38 resistant) | Lung Cancer | 0.395 (ng/mL) | - | [8] |
| MOLT-4 | Leukemia | ~1 | ~10 | [6] |
| CCRF-CEM | Leukemia | ~1 | ~10 | [6] |
| DU145 | Prostate Cancer | ~1 | ~10 | [6] |
| DMS114 | Small Cell Lung Cancer | ~0.5 | ~5 | [6] |
Mechanism of Action: Topoisomerase I Inhibition
Both Exatecan and SN-38 are camptothecin analogs that exert their cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these payloads lead to DNA single-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[9]
Topoisomerase I Inhibition Pathway
The Antibody-Drug Conjugate Workflow
The efficacy of an ADC is contingent on a series of events, from initial administration to the ultimate payload-induced cell death. This workflow highlights the critical steps involved.
ADC Experimental and Biological Workflow
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard procedure for determining the IC50 values of ADC payloads.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Exatecan and SN-38 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Exatecan and SN-38 in complete culture medium.
-
Remove the overnight culture medium from the cells and add the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Fluorescently labeled antigen-negative cells (e.g., GFP-expressing)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs with Exatecan and SN-38
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture a fixed number of antigen-positive cells with varying ratios of fluorescently labeled antigen-negative cells in 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the ADCs.
-
Incubate for a period of 72-120 hours.
-
At desired time points, quantify the number of viable fluorescently labeled antigen-negative cells using a fluorescence microscope or plate reader.
-
Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to determine the extent of the bystander effect.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay for Topoisomerase I Inhibition
This protocol allows for the detection of covalent topoisomerase I-DNA complexes stabilized by the payloads.
Materials:
-
Cancer cell lines
-
Exatecan and SN-38
-
Lysis buffer (containing chaotropic agents)
-
Ethanol
-
NaOH
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibody against Topoisomerase I
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of Exatecan or SN-38 for a short duration (e.g., 30-60 minutes).
-
Lyse the cells using a chaotropic lysis buffer to isolate nucleic acids.
-
Precipitate the DNA (along with covalently bound proteins) with ethanol.
-
Resuspend the pellet in NaOH.
-
Quantify the DNA concentration and normalize the samples.
-
Load the samples onto a nitrocellulose membrane using a slot blot apparatus.
-
Block the membrane and probe with a primary antibody specific for Topoisomerase I.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system. The signal intensity corresponds to the amount of stabilized Topoisomerase I-DNA complexes.
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of ADCs in a preclinical setting.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line for xenograft establishment
-
Matrigel (optional)
-
ADC constructs with Exatecan and SN-38
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, Exatecan-ADC, SN-38-ADC).
-
Administer the ADCs and control intravenously at predetermined doses and schedules.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy.[10][11][12]
Conclusion
Both Exatecan and SN-38 are highly effective topoisomerase I inhibitors that have demonstrated clinical success as ADC payloads. Exatecan generally exhibits superior in vitro potency and more favorable physicochemical properties, which may offer advantages in ADC design and development. However, the ultimate clinical efficacy and safety of an ADC are determined by a complex interplay of the antibody, linker, and payload. The information and protocols provided in this guide are intended to serve as a valuable resource for the rational selection and preclinical evaluation of these potent payloads in the development of next-generation antibody-drug conjugates.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 9. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–Drug Conjugates Using Mouse–Canine Chimeric Anti-Dog Podoplanin Antibody Exerts Antitumor Activity in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Antibody-Drug Conjugates with Different Peptide Linkers: A Guide for Researchers
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various types of linkers, peptide linkers have become a cornerstone of modern ADC design, utilized in numerous approved and clinical-stage ADCs.[1][2] These linkers are engineered to be stable in systemic circulation and to be cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartments of tumor cells.[][4] This targeted release mechanism is designed to maximize the delivery of the payload to cancer cells while minimizing off-target toxicity.
The choice of the peptide sequence and overall linker architecture has a profound impact on the pharmacokinetic (PK) profile of an ADC, influencing its stability, clearance, and the efficiency of payload release.[5] This guide provides a comparative overview of the pharmacokinetics of ADCs featuring different peptide linkers, supported by experimental data and detailed methodologies.
The Critical Role of Peptide Linker Stability
An ideal linker must strike a delicate balance: it needs to be robust enough to prevent premature payload release in the bloodstream but labile enough to ensure efficient drug liberation after internalization into the target cell.[6][7] Premature cleavage leads to systemic exposure to the potent cytotoxin, which can cause severe off-target toxicities and reduce the therapeutic window.[8][9]
The stability of the ADC is often assessed by measuring the concentration of the intact, conjugated antibody over time. A faster decline in the concentration of the conjugated antibody compared to the total antibody indicates linker instability.[7]
Common Peptide Linker Motifs
Several peptide sequences have been extensively studied and employed in ADC development:
-
Valine-Citrulline (vc): This is the most widely used dipeptide linker.[4] It is efficiently cleaved by the lysosomal protease Cathepsin B.[10] The vc-PABC (para-aminobenzyl carbamate) system is a well-established linker-payload platform used in approved ADCs like brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[1][2]
-
Valine-Alanine (va): Another dipeptide sequence susceptible to enzymatic cleavage, though sometimes showing different cleavage kinetics compared to Val-Cit.
-
Phenylalanine-Lysine (Phe-Lys): An alternative dipeptide linker that also demonstrates good cleavage rates by Cathepsin B.[11]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is used in the highly successful ADC, trastuzumab deruxtecan (Enhertu®).[1] It is also cleaved by lysosomal proteases.
-
Asparagine (Asn)-Containing Linkers: Newer linkers, such as those containing asparagine, have been developed to improve plasma stability, particularly in preclinical mouse models where Val-Cit linkers can be susceptible to cleavage by carboxylesterase 1C (Ces1c).[1] These linkers are cleaved by the enzyme legumain, which is also overexpressed in tumors.[11]
Comparative Pharmacokinetic Data
The stability and pharmacokinetic properties of an ADC are influenced by the antibody, the payload, the drug-to-antibody ratio (DAR), and the linker itself.[12][13] The following table summarizes key pharmacokinetic data from studies comparing ADCs with different peptide linkers.
| ADC / Linker System | Peptide Linker | Species | Key Finding / PK Parameter | Reference |
| cAC10-vc-MMAE | Valine-Citrulline (vc) | Mouse | Apparent linker half-life: ~144 hours (6.0 days). | [14] |
| cAC10-vc-MMAE | Valine-Citrulline (vc) | Cynomolgus Monkey | Apparent linker half-life: ~230 hours (9.6 days), suggesting high stability. | [14] |
| Anti-CD79b-vc-MMAE | Valine-Citrulline (vc) | Rat | Lost 20% of payload after 7 days incubation in plasma. | [1] |
| Anti-CD79b-Tandem Linker | Val-Ala with β-glucuronide | Rat | No payload loss observed after 7 days in plasma, indicating superior stability. | [1][8] |
| Anti-HER2 ADC | Valine-Citrulline (vc) | Mouse | Susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C). | [1] |
| Anti-HER2 ADC | Asn-Asn | Mouse | Stable in mouse plasma and resistant to Ces1c-mediated cleavage. | [1] |
| Anti-HER2 ADC | Glutamic acid-Valine-Citrulline (EVCit) | Mouse | Demonstrated superior long-term in vivo stability compared to a Val-Cit ADC. | [15] |
| RS7-mPEG₂₄-Val-Lys-MMAE | PEGylated Valine-Lysine | N/A | PEGylation of the dipeptide linker prolonged half-life and enhanced tolerability. | [16] |
Visualizing ADC Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of key processes in ADC research.
Caption: General Structure of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Intracellular Payload Release.
Caption: Experimental Workflow for ADC Pharmacokinetic Analysis.
Experimental Protocols for Pharmacokinetic Assessment
The evaluation of ADC pharmacokinetics requires specific and robust analytical methods to differentiate between total antibody, antibody-conjugated drug, and released free payload in biological matrices.
1. In Vivo Study Design
-
Animal Models: Pharmacokinetic studies are typically conducted in mice, rats, and non-human primates (e.g., cynomolgus monkeys) to understand the ADC's behavior before human trials.[14]
-
Administration: The ADC is administered, most commonly via intravenous (IV) infusion, as a single dose.[12][17]
-
Sample Collection: Blood samples are collected from the animals at multiple time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours). Plasma is then isolated and stored frozen until analysis.[14]
2. Bioanalytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is the standard method for quantifying antibody-based therapeutics.
-
Total Antibody Assay: Measures all antibody species, both conjugated and unconjugated. This is used to determine the overall clearance of the antibody backbone.
-
Conjugated Antibody (or ADC) Assay: This assay uses an anti-drug antibody for detection to specifically measure the concentration of ADCs that still have the payload attached. Comparing the results of the total antibody and conjugated ADC assays provides a measure of linker stability in vivo.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used to quantify the concentration of the small molecule payload that has been prematurely released into circulation.
3. Pharmacokinetic Analysis
-
Data Analysis: The concentration-time data for each analyte (total antibody, ADC, free payload) are analyzed using pharmacokinetic software.
-
Modeling: Non-compartmental analysis (NCA) is often used to determine key PK parameters such as clearance (CL), volume of distribution (Vd), area under the curve (AUC), and terminal half-life (t½).[12] More complex compartmental models can also be developed to describe the distribution and elimination of the different ADC species.[18]
Conclusion and Future Directions
The selection of a peptide linker is a critical decision in the design of an ADC, with direct consequences for its pharmacokinetic profile, therapeutic index, and ultimate clinical success. While the Val-Cit dipeptide has been a reliable standard, research has shown that it can have stability liabilities in certain preclinical species and may be susceptible to cleavage by enzymes outside the target cell, such as human neutrophil elastase.[1]
The field is advancing with the development of novel peptide sequences and innovative linker strategies to overcome these limitations:
-
Novel Cleavage Sites: Exploring new peptide sequences that are substrates for different tumor-associated enzymes (e.g., legumain) can enhance tumor-specific payload release and improve stability.[11]
-
Tandem-Cleavage Linkers: Incorporating dual cleavage motifs (e.g., an enzyme-cleavable peptide and a glucuronidase-cleavable moiety) can significantly enhance linker stability in circulation.[8]
-
Hydrophilic Modifications: Modifying linkers with hydrophilic moieties like polyethylene glycol (PEG) can improve the biophysical properties of ADCs, reducing aggregation, slowing clearance, and improving overall pharmacokinetics and tolerability.[11][16]
By carefully engineering the peptide linker, researchers can fine-tune the pharmacokinetic properties of ADCs, leading to safer and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Exatecan and Other Camptothecins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of exatecan with other notable camptothecins, namely topotecan and irinotecan. The information presented herein is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in their evaluation of these topoisomerase I inhibitors.
Executive Summary
Exatecan, a potent hexacyclic camptothecin analogue, has demonstrated superior preclinical antitumor activity compared to topotecan and irinotecan's active metabolite, SN-38. This heightened potency, however, is accompanied by significant dose-limiting toxicities, primarily hematological, which have historically narrowed its therapeutic window as a standalone agent. The strategic incorporation of exatecan as a payload in antibody-drug conjugates (ADCs) has emerged as a promising approach to widen this therapeutic window by enabling targeted delivery to tumor tissues, thereby minimizing systemic exposure and associated toxicities. This guide delves into the quantitative preclinical and clinical data that define the therapeutic indices of these agents, details the experimental methodologies for their evaluation, and visualizes the underlying molecular pathways.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of exatecan, SN-38, and topotecan across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.13 | 1.8 | 10.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.22 | 3.1 | 15.2 |
| DU145 | Prostate Cancer | 0.45 | 23.5 | 55.6 |
| DMS114 | Small Cell Lung Cancer | 0.31 | 15.8 | 42.1 |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly found | ~5-10 | ~20-50 |
| SW-480 | Colorectal Adenocarcinoma | Not explicitly found | ~10-20 | ~50-100 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Preclinical Maximum Tolerated Dose (MTD) in Murine Models
This table outlines the MTD of exatecan, irinotecan, and topotecan in mice, providing an insight into their relative toxicity profiles in preclinical settings.
| Compound | Dosing Schedule | MTD (mg/kg) | Reference Toxicity |
| Exatecan | Single dose | ~60 | Myelosuppression |
| Irinotecan | Daily x 5 | 50 | Myelosuppression, Diarrhea |
| Topotecan | Daily x 5 | 1.5 | Myelosuppression |
Clinical Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
The following table summarizes the MTD and observed DLTs for each camptothecin in clinical trials. These values are highly dependent on the dosing schedule and patient population.
| Compound | Dosing Schedule | MTD | Dose-Limiting Toxicities |
| Exatecan | 30-min infusion every 3 weeks | 5 mg/m² | Neutropenia, Liver Dysfunction[1] |
| 21-day continuous infusion | 0.15 mg/m²/day | Neutropenia, Thrombocytopenia[2][3] | |
| Weekly 30-min infusion (3 of 4 weeks) | Minimally Pretreated: 2.75 mg/m²/weekHeavily Pretreated: 2.10 mg/m²/week | Neutropenia, Thrombocytopenia[4] | |
| 24-hour continuous infusion every 3 weeks | 2.4 mg/m² | Granulocytopenia, Thrombocytopenia[5][6] | |
| Irinotecan | 90-min infusion every 3 weeks | No prior AP radiation: 320 mg/m²Prior AP radiation: 290 mg/m² | Diarrhea, Neutropenia, Nausea, Vomiting[7] |
| Weekly with 5-FU/FA | 75-100 mg/m² | Diarrhea, Neutropenia[8] | |
| Topotecan | 21-day continuous infusion | 0.53 mg/m²/day | Thrombocytopenia, Neutropenia[9] |
| 30-min infusion for 3 days every 2 weeks | 1.1 mg/m²/day | Neutropenia, Fatigue[10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a camptothecin derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the camptothecin compound (e.g., exatecan, SN-38, or topotecan). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.[11] The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11] The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy and toxicity of a camptothecin derivative in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The camptothecin derivative is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule. A vehicle control group receives the drug-free vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal well-being is monitored daily.
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition or regression. This can be expressed as the percentage of tumor growth inhibition (%TGI) or as a delay in the time for the tumor to reach a certain size.
-
Toxicity Assessment: Toxicity is primarily assessed by monitoring body weight loss, clinical signs of distress, and, in some studies, through hematological analysis at the end of the study. The MTD is the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or treatment-related deaths).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the efficacy of the treatment groups to the control group.
Mandatory Visualization
Signaling Pathway of Camptothecin-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Preclinical Results of Camptothecin-Polymer Conjugate (IT-101) in Multiple Human Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Complete growth inhibition of human cancer xenografts in nude mice by treatment with 20-(S)-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan: A Comprehensive Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of the novel cytotoxic agent Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan. As a potent topoisomerase I inhibitor, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. The following step-by-step guidance is based on established best practices for cytotoxic waste management and available chemical reactivity data for its constituent parts.
Immediate Safety and Handling
Due to the cytotoxic and potentially mutagenic nature of this compound, all personnel must adhere to strict safety protocols when handling this compound. This includes the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specifications |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or creating aerosols. |
Disposal Operational Plan
The primary and recommended method for the disposal of this compound and any materials contaminated with it is high-temperature incineration through a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to prevent cross-contamination and ensure safe handling.
-
Solid Waste: All contaminated solid materials, including unused compound, gloves, gowns, bench paper, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste for Incineration" and display the appropriate hazard symbols.
-
Liquid Waste: Contaminated liquid waste, such as solutions containing the compound, should be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Liquid Waste for Incineration."
-
Sharps Waste: Any contaminated sharps, including needles and blades, must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontaminate: Working from the outside in, clean the spill area with a freshly prepared 10% sodium hypochlorite solution (household bleach diluted 1:10). Allow a contact time of at least 15 minutes.
-
Rinse: After decontamination, wipe the area with 70% ethanol.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.
Theoretical Chemical Inactivation Protocol (For Pre-treatment Before Incineration)
Disclaimer: The following protocol is a theoretical procedure based on the known chemical properties of Exatecan and its derivatives. It has not been experimentally validated for this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting, such as a certified chemical fume hood, as a pre-treatment step to reduce the cytotoxicity of the waste before collection by a hazardous waste disposal service. The final disposal method must still be high-temperature incineration.
The rationale for this two-step process is to first hydrolyze the active lactone ring of the Exatecan moiety, followed by oxidative degradation of the entire molecule.
Experimental Protocol:
-
Alkaline Hydrolysis:
-
For liquid waste, adjust the pH to >10 by carefully adding a 1 M sodium hydroxide (NaOH) solution.
-
For solid waste, dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding to an aqueous solution and adjusting the pH as above.
-
Stir the solution at room temperature for at least 24 hours to facilitate the hydrolysis of the lactone ring.
-
-
Oxidative Degradation:
-
Slowly add a 10% sodium hypochlorite (NaOCl) solution to the hydrolyzed waste until an excess is present (indicated by the persistence of the chlorine smell or by using chlorine test strips).
-
Allow the reaction to proceed for at least 2 hours with continuous stirring.
-
Neutralize any remaining hypochlorite by adding a sodium thiosulfate solution until the chlorine is no longer detected.
-
Adjust the final pH to neutral (pH 6-8) using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.
-
-
Disposal of Treated Waste:
-
The chemically treated liquid waste must still be collected in a labeled cytotoxic liquid waste container for incineration.
-
Table 2: Summary of Chemical Inactivation Parameters
| Step | Reagent | Concentration | Reaction Time | Purpose |
| 1. Hydrolysis | Sodium Hydroxide (NaOH) | pH > 10 | ≥ 24 hours | Inactivate the Exatecan moiety by opening the lactone ring. |
| 2. Oxidation | Sodium Hypochlorite (NaOCl) | 10% solution (in excess) | ≥ 2 hours | Degrade the entire organic molecule. |
| 3. Neutralization | Sodium Thiosulfate (Na₂S₂O₃) | Saturated solution | Until chlorine is not detected | Quench the excess oxidizing agent. |
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for the cytotoxic agent.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistical Information for Handling Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
Audience: Researchers, scientists, and drug development professionals.
Content Type: This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan. It offers procedural, step-by-step guidance to directly answer specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Disclaimer: The following information is a guide for handling a potent cytotoxic compound. It is based on general best practices for handling such materials and information available for the exatecan class of compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, a thorough risk assessment must be conducted by the user, and all institutional and local regulations must be followed.
Hazard Identification and Risk Assessment
This compound is a complex molecule used in the synthesis of Antibody-Drug Conjugates (ADCs). The exatecan component is a derivative of camptothecin, a topoisomerase I inhibitor, and is considered a highly potent and cytotoxic agent.[1] Due to its cytotoxic nature, this compound is presumed to be hazardous.
Primary Hazards:
-
Cytotoxicity: Toxic to cells, potentially causing cell death.
-
Genotoxicity: May cause genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Acute Toxicity: Fatal if swallowed.
Due to the high potency of exatecan and similar ADC payloads, an Occupational Exposure Limit (OEL) of less than 0.1 μg/m³ is often applied to these substances.[2]
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Standard/Reference |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Gloves must be powder-free. | ASTM D6978-05[3][4][5] |
| Gown | Disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Should be certified for protection against cytotoxic drugs.[3][4] |
| Eye/Face Protection | Safety goggles with side shields and a full-face shield must be worn to protect against splashes. | ANSI Z87.1 |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. | NIOSH 42 CFR 84 |
| Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area. | Institutional Policy |
Engineering Controls
The use of engineering controls is the primary method for minimizing exposure.
| Control Measure | Description |
| Ventilation | All handling of the powdered compound and any procedures that may generate aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box). |
| Designated Area | A specific area of the laboratory should be designated for handling this potent compound. Access to this area should be restricted. |
| Negative Pressure | For containment of highly hazardous substances, isolators operated under negative pressure are recommended to protect personnel.[2] |
Detailed Experimental Protocols
4.1. Weighing and Reconstitution of the Compound
-
Preparation:
-
Ensure the Class II BSC or containment isolator is certified and functioning correctly.
-
Decontaminate the work surface of the BSC/isolator.
-
Gather all necessary materials: the compound vial, appropriate solvent, calibrated pipettes, vortex mixer, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Procedure:
-
Carefully place the vial of the compound and all other materials inside the BSC/isolator.
-
Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Slowly and carefully open the vial to avoid creating airborne particles.
-
Weigh the required amount of the compound using a calibrated analytical balance within the containment device.
-
Add the appropriate solvent to the vial using a calibrated pipette.
-
Close the vial tightly and mix gently by vortexing until the compound is fully dissolved.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Post-Procedure:
-
Wipe the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol) before removing it from the BSC/isolator.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container inside the BSC/isolator.
-
Decontaminate the work surface of the BSC/isolator.
-
Remove PPE in the designated area, ensuring no cross-contamination. Wash hands thoroughly.
-
4.2. Spill Response Protocol
Immediate and proper cleanup of spills is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert others in the area. 2. Don appropriate PPE, including a respirator. 3. If a powder, gently cover with a damp absorbent pad to avoid aerosolization. 4. If a liquid, cover with an absorbent pad. 5. Clean the area from the outside in with a deactivating solution, followed by 70% ethanol. 6. Place all contaminated materials in a cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately and restrict access. 2. Alert the institutional safety officer. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Follow the institutional emergency response plan for hazardous material spills. |
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (gloves, gowns, wipes, etc.) | Yellow, labeled cytotoxic waste bag or container. | Incineration at a licensed hazardous waste facility.[6] |
| Sharps Waste (needles, pipette tips) | Puncture-resistant, yellow, labeled cytotoxic sharps container. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste (unused solutions) | Labeled, leak-proof hazardous waste container. | Collection by the institutional hazardous waste management service for incineration. |
Waste disposal must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Logical Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of potent cytotoxic compounds.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 6. danielshealth.com [danielshealth.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
